molecular formula C9H7NO3 B061093 2-Cyano-5-methoxybenzoic acid CAS No. 179028-65-0

2-Cyano-5-methoxybenzoic acid

Cat. No.: B061093
CAS No.: 179028-65-0
M. Wt: 177.16 g/mol
InChI Key: GIVYSLAWUDQJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-5-methoxybenzoic acid is a high-value benzoic acid derivative engineered for advanced chemical synthesis and drug discovery research. This multifunctional building block features a carboxylic acid group ideal for amide coupling reactions, an electron-withdrawing cyano (nitrile) group that influences electronic distribution and can serve as a precursor to other functional groups (e.g., tetrazoles, amidines), and an electron-donating methoxy group in the meta-position, which fine-tunes the molecule's steric and electronic properties. Its primary research application is in medicinal chemistry as a key intermediate for constructing complex molecular scaffolds, particularly in the development of kinase inhibitors, receptor modulators, and other small-molecule therapeutics. The distinct substitution pattern makes it a valuable precursor for synthesizing libraries of compounds for high-throughput screening (HTS) and structure-activity relationship (SAR) studies. Researchers in material science also utilize this compound in the synthesis of organic ligands for metal-organic frameworks (MOFs) and functional polymers, where its rigid benzoic acid core and polar substituents can modulate material properties. This product is provided with comprehensive analytical data (including NMR and LC/MS) to ensure identity and purity, enabling reliable and reproducible research outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVYSLAWUDQJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378977
Record name 2-cyano-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179028-65-0
Record name 2-cyano-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-5-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Cyano-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Cyano-5-methoxybenzoic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally determined data in public literature, this document also furnishes detailed, standard experimental protocols for the determination of key physical properties.

Core Physical Properties

PropertyValueSource
Molecular Formula C₉H₇NO₃[1][2][3]
Molecular Weight 177.16 g/mol [1][2]
Melting Point No data available
Boiling Point No data available[2]
Solubility No data available
pKa (Predicted) 3.02 ± 0.10

Experimental Protocols

For researchers seeking to determine the physical properties of this compound, the following standard laboratory procedures are recommended.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the determination of melting point using a capillary tube apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until the packed solid is approximately 2-3 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating: If the approximate melting point is unknown, a rapid heating rate can be used for an initial determination. For an accurate measurement, heat the sample at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This protocol is suitable for small quantities of liquid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Mineral oil or other suitable heating bath liquid

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.

  • Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the Thiele tube containing mineral oil, making sure the top of the sample is below the oil level. Gently heat the side arm of the Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

  • Recording: Turn off the heat. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. This protocol outlines a common method for determining the aqueous solubility of a compound.

Apparatus:

  • Conical flasks or vials with stoppers

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a conical flask. The excess solid should be clearly visible.

  • Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification: Accurately dilute the filtered solution with a known volume of solvent. Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Calculation: Calculate the original concentration of the saturated solution, which represents the aqueous solubility of the compound at the specified temperature.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a chemical compound like this compound.

G cluster_0 Physical Property Determination Workflow A Obtain Pure Sample of this compound B Melting Point Determination A->B C Boiling Point Determination A->C D Solubility Determination A->D E Data Analysis and Reporting B->E C->E D->E

Caption: Workflow for experimental physical property analysis.

References

An In-Depth Technical Guide to 2-Cyano-5-methoxybenzoic Acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-5-methoxybenzoic acid, a key aromatic carboxylic acid derivative. This document details its chemical structure, physicochemical properties, and potential synthetic pathways. While specific experimental protocols for its synthesis and biological activity are not extensively documented in publicly available literature, this guide outlines plausible synthetic strategies based on established chemical reactions and discusses the potential applications of this compound in medicinal chemistry and drug development by drawing parallels with structurally related molecules.

Chemical Structure and Formula

This compound is an organic compound featuring a benzene ring substituted with a carboxyl group, a cyano group, and a methoxy group.

Chemical Structure:

Chemical structure of this compound

Molecular Formula: C₉H₇NO₃[1]

IUPAC Name: this compound[1]

CAS Number: 179028-65-0[1]

Canonical SMILES: COC1=CC(=C(C=C1)C#N)C(=O)O[1]

InChI Key: GIVYSLAWUDQJKC-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 177.16 g/mol [1]
Monoisotopic Mass 177.042593085 Da[2]
XLogP3 (Predicted) 1.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 70.3 Ų[2]
Heavy Atom Count 13[2]
Complexity 255[2]

Synthesis and Experimental Protocols

A potential precursor for this synthesis is 2-Amino-5-methoxybenzoic acid . The synthesis would involve two main steps: diazotization of the amino group followed by cyanation.

Plausible Synthetic Pathway via Sandmeyer Reaction

The logical workflow for the synthesis of this compound from 2-Amino-5-methoxybenzoic acid is depicted below.

G A 2-Amino-5-methoxybenzoic acid B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Arenediazonium Salt Intermediate B->C D Cyanation (Sandmeyer Reaction) (CuCN) C->D E This compound D->E

Caption: Plausible synthesis of this compound.

General Experimental Protocol for Sandmeyer Reaction (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on the Sandmeyer reaction. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory conditions.

Materials:

  • 2-Amino-5-methoxybenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diazotization:

    • Dissolve 2-Amino-5-methoxybenzoic acid in a suitable volume of dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified time to drive the reaction to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a base such as sodium carbonate or sodium hydroxide to precipitate the copper salts.

    • Filter the mixture to remove any solid byproducts.

    • Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

    • Collect the crude product by filtration and wash with cold water.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Characterization: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Applications in Drug Development and Research

While direct biological activity data for this compound is scarce, its structural motifs—a substituted benzoic acid with cyano and methoxy groups—are present in many biologically active molecules. This suggests its potential as a valuable intermediate in medicinal chemistry.

Role as a Pharmaceutical Intermediate

Benzoic acid derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. The presence of three distinct functional groups (carboxylic acid, cyano, and methoxy) on the aromatic ring of this compound offers multiple points for chemical modification, making it a versatile precursor for creating more complex molecules with potential therapeutic activities. For instance, similar compounds are used in the development of anti-inflammatory and analgesic agents.

Potential for Enzyme Inhibition

The cyano group can act as a key interacting moiety in enzyme active sites, and methoxy-substituted aromatic rings are common in various enzyme inhibitors. Therefore, it is plausible that this compound or its derivatives could exhibit inhibitory activity against certain enzymes. Further research would be required to explore this potential.

A hypothetical workflow for screening the enzyme inhibitory activity of this compound is outlined below.

G A This compound B Selection of Target Enzymes A->B C In Vitro Enzyme Assay B->C D Determination of IC50 C->D E Kinetic Studies (e.g., Michaelis-Menten) C->E G Lead Compound Identification D->G F Mechanism of Inhibition Analysis E->F F->G

Caption: Workflow for enzyme inhibition screening.

Conclusion

This compound is a well-defined chemical entity with potential as a versatile building block in organic synthesis and medicinal chemistry. While detailed experimental and biological data are not yet widely available, its chemical structure suggests that it could be a valuable precursor for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential in drug discovery and development. This guide provides a foundational understanding for researchers and scientists interested in exploring the chemistry and potential applications of this compound.

References

Spectroscopic data for 2-Cyano-5-methoxybenzoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for experimental spectroscopic data for 2-Cyano-5-methoxybenzoic acid, no specific ¹H NMR, ¹³C NMR, Infrared (IR), or experimental Mass Spectrometry data is publicly available in the searched scientific databases and literature. While predicted mass spectrometry data exists, this does not meet the requirements for an in-depth technical guide based on experimental results.

The following sections provide general experimental protocols for the techniques requested, based on common practices for similar aromatic carboxylic acids. A logical workflow for the characterization of a novel compound like this compound is also presented.

Spectroscopic Data (Hypothetical)

In the absence of experimental data, the following tables are placeholders to illustrate how the data would be presented.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-13br s1HCOOH
~7.8-8.0d1HAr-H
~7.6-7.8dd1HAr-H
~7.2-7.4d1HAr-H
~3.9s3HOCH₃

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~165-170COOH
~160-165C-OCH₃
~135-140Ar-C
~120-125Ar-CH
~118-122Ar-CH
~115-120CN
~110-115C-CN
~105-110Ar-CH
~55-60OCH₃

Table 3: Hypothetical IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300BroadO-H stretch (Carboxylic Acid)
~2220-2260Medium-StrongC≡N stretch (Nitrile)
~1680-1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1470Medium-WeakC=C stretch (Aromatic)
~1250-1300StrongC-O stretch (Carboxylic Acid/Ether)
~1020-1080MediumC-O stretch (Ether)

Table 4: Hypothetical Mass Spectrometry Data for this compound

m/zProposed Fragment
177[M]⁺
160[M-OH]⁺
149[M-CO]⁺
132[M-COOH]⁺
104[M-COOH, -CN]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

  • The choice of solvent depends on the solubility of the compound. For a carboxylic acid, DMSO-d₆ is often a good choice.

  • A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution (0.03-0.05% v/v) to provide a chemical shift reference at 0.00 ppm.

  • The solution is then transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

  • Standard acquisition parameters include a 30° pulse width, a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

  • Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • A wider spectral width (e.g., 0 to 220 ppm) is used.

  • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • A pressure arm is applied to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.

  • The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.

  • An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

2. Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms nmr_data NMR Data Analysis: - Chemical Shifts - Integration - Coupling Patterns nmr->nmr_data ir_data IR Data Analysis: - Functional Group Identification ir->ir_data ms_data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern ms->ms_data structure_confirm Structure Confirmation nmr_data->structure_confirm ir_data->structure_confirm ms_data->structure_confirm

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis of 2-Cyano-5-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the production of 2-Cyano-5-methoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections provide comprehensive experimental protocols, comparative data, and workflow diagrams to assist researchers in the efficient synthesis of this target molecule.

Pathway 1: Cyanation of 2-Bromo-5-methoxybenzoic Acid

This pathway involves a two-step process starting from the commercially available m-methoxybenzoic acid. The first step is the bromination of m-methoxybenzoic acid to yield 2-bromo-5-methoxybenzoic acid. The subsequent step is a cyanation reaction where the bromo group is displaced by a cyano group using a copper(I) cyanide reagent.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic acid

A detailed experimental protocol for the synthesis of 2-bromo-5-methoxybenzoic acid is provided in patent CN112250562A.[1] In a representative procedure, m-methoxybenzoic acid is dissolved in a halogenated hydrocarbon solvent such as dichloromethane.[1] To this solution, a brominating agent like N-bromosuccinimide or dibromohydantoin is added in the presence of a bromination initiator, a cocatalyst (e.g., potassium bromate and red phosphorus), and concentrated sulfuric acid.[1] The reaction is typically conducted at a controlled temperature of 25-30 °C for approximately 3 hours.[1] Progress is monitored by High-Performance Liquid Chromatography (HPLC).[1] Upon completion, the reaction mixture is quenched with ice water, and the organic solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a solvent such as ethanol or methanol to yield 2-bromo-5-methoxybenzoic acid as a solid.[1]

Step 2: Synthesis of this compound

The cyanation of the bromo-intermediate is adapted from procedures for similar aromatic bromides, as detailed in patent US9169198B2.[2] 2-bromo-5-methoxybenzoic acid is reacted with copper(I) cyanide in a polar aprotic solvent like N,N-dimethylacetamide or N-Methylpyrrolidone.[2][3] The reaction mixture is heated to a high temperature, typically in the range of 160-170 °C, for several hours.[3] The reaction progress can be monitored by techniques such as HPLC or Thin Layer Chromatography (TLC). After the reaction is complete, the mixture is cooled and subjected to an aqueous workup, which may involve treatment with an ethylenediamine solution to complex with copper salts, followed by extraction with an organic solvent like ethyl acetate.[3] The organic layers are then washed, dried, and concentrated. The final product, this compound, can be further purified by column chromatography or recrystallization.

Data Presentation
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1m-methoxybenzoic acidDibromohydantoin, H₂SO₄, KBrO₃, Red PDichloromethane25-303>9298-99.6[1]
22-bromo-5-methoxybenzoic acidCuCNN,N-dimethylacetamide160-1704-8~80>95[2][3]

Workflow Diagram

Pathway1 start m-methoxybenzoic acid intermediate 2-bromo-5-methoxybenzoic acid start->intermediate Bromination (NBS/H₂SO₄) end This compound intermediate->end Cyanation (CuCN)

Caption: Synthesis of this compound via bromination and cyanation.

Pathway 2: Sandmeyer Reaction of 2-Amino-5-methoxybenzoic Acid

This alternative pathway begins with the reduction of 5-methoxy-2-nitrobenzoic acid to form 2-amino-5-methoxybenzoic acid. This amino-intermediate then undergoes a Sandmeyer reaction, which involves diazotization followed by treatment with a cyanide source to introduce the cyano group.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methoxybenzoic acid

A well-established procedure for this step involves the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[4] The nitro compound is dissolved in a suitable solvent, such as tetrahydrofuran (THF).[4] A palladium on carbon catalyst (10% Pd/C) is added to the solution.[4] The mixture is then subjected to a hydrogen atmosphere, often using a hydrogen-filled balloon, and stirred at room temperature for an extended period, typically around 18 hours.[4] After the reaction is complete, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 2-amino-5-methoxybenzoic acid, which is often of sufficient purity for the next step.[4]

Step 2: Synthesis of this compound (Sandmeyer Reaction)

The Sandmeyer reaction is a classical method for the conversion of an aryl amine to an aryl cyanide.[5] In a typical procedure, 2-amino-5-methoxybenzoic acid is first diazotized by dissolving it in an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid, and cooling the mixture to 0-5 °C.[6] A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the aryl diazonium salt in situ.[6] This diazonium salt solution is then added to a solution of a cyanide salt, typically copper(I) cyanide, which facilitates the conversion to the corresponding aryl nitrile. The reaction mixture is then allowed to warm to room temperature and may require heating to drive the reaction to completion. The product, this compound, is then isolated by extraction and purified.

Data Presentation
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
15-methoxy-2-nitrobenzoic acidH₂, Pd/CTHFRoom Temp.1898High[4]
22-amino-5-methoxybenzoic acid1. NaNO₂, H₂SO₄2. CuCNWater0-5, then RTVariableGood to High>95General Procedure[6]

Workflow Diagram

Pathway2 start 5-methoxy-2-nitrobenzoic acid intermediate 2-amino-5-methoxybenzoic acid start->intermediate Reduction (H₂/Pd-C) end This compound intermediate->end Sandmeyer Reaction (NaNO₂/H⁺, then CuCN)

Caption: Synthesis of this compound via reduction and Sandmeyer reaction.

References

Technical Guide: 2-Cyano-5-methoxybenzoic Acid (CAS 179028-65-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information for 2-Cyano-5-methoxybenzoic acid. Significant gaps in the literature exist regarding detailed toxicological data, experimental protocols, and biological activity. This compound should be handled with care by trained professionals, adhering to established laboratory safety practices.

Chemical and Physical Properties

This compound is an aromatic organic compound.[1][2] Its core structure consists of a benzoic acid substituted with a cyano and a methoxy group.

PropertyValueSource(s)
CAS Number 179028-65-0[1][3][4]
Molecular Formula C₉H₇NO₃[1][3]
Molecular Weight 177.16 g/mol [3][5]
IUPAC Name This compound[1][2]
SMILES COC1=CC(C(O)=O)=C(C=C1)C#N[1]
InChIKey GIVYSLAWUDQJKC-UHFFFAOYSA-N[1]
Purity ≥95% (as commercially available)[4]
Storage Sealed in a dry place at room temperature.[5]

Safety and Handling

Hazard Identification

Based on available data, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Measures

Due to the identified hazards, the following precautionary measures are recommended when handling this compound. This information is based on general laboratory safety protocols for irritant chemicals and is not a substitute for a compound-specific SDS.

Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312 Call a POISON CENTER or doctor/physician if you feel unwell.
P332 + P313 If skin irritation occurs: Get medical advice/attention.
P337 + P313 If eye irritation persists: Get medical advice/attention.
P362 Take off contaminated clothing and wash before reuse.
P403 + P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)

A detailed assessment of necessary PPE should be conducted based on the specific laboratory conditions and scale of work. However, as a minimum, the following are recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: In case of insufficient ventilation or handling of large quantities, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Synthesis

Researchers interested in the synthesis of this compound may need to develop a synthetic route based on established organic chemistry principles, such as the Sandmeyer reaction on an appropriate aminobenzoic acid precursor or nucleophilic aromatic substitution.

Biological Activity and Experimental Data

As of the latest search, there is no publicly available information on the biological activity, mechanism of action, or toxicological studies of this compound. No data was found regarding its interaction with biological targets, its effects on signaling pathways, or its potential therapeutic or toxicological profile.

Consequently, detailed experimental protocols for biological assays or toxicological evaluations specific to this compound cannot be provided. Researchers investigating the properties of this compound will need to design and validate their own experimental workflows.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

References

Solubility of 2-Cyano-5-methoxybenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Cyano-5-methoxybenzoic acid in various organic solvents. A thorough search of scientific literature, databases, and patent filings did not yield specific quantitative solubility data for this compound. However, this guide offers a robust framework for researchers to determine and present this crucial data, including a detailed experimental protocol and a logical workflow for solubility determination. Understanding the solubility of this compound is essential for its application in medicinal chemistry, pharmaceutical formulation, and chemical synthesis.

Data Presentation

While specific experimental values for the solubility of this compound are not currently available in the reviewed literature, it is critical to present such data in a clear and structured format for comparative analysis. The following tables are provided as a template for researchers to populate with their experimentally determined data.

Table 1: Molar Solubility of this compound in Various Organic Solvents at Different Temperatures

SolventTemperature (°C)Molar Solubility (mol/L)
Methanol25Data Not Available
40Data Not Available
Ethanol25Data Not Available
40Data Not Available
Acetone25Data Not Available
40Data Not Available
Ethyl Acetate25Data Not Available
40Data Not Available
Dichloromethane25Data Not Available
40Data Not Available
Dimethyl Sulfoxide (DMSO)25Data Not Available
40Data Not Available
Toluene25Data Not Available
40Data Not Available

Table 2: Solubility of this compound in Grams per Liter (g/L) in Various Organic Solvents at 25 °C

SolventSolubility (g/L)
MethanolData Not Available
EthanolData Not Available
AcetoneData Not Available
Ethyl AcetateData Not Available
DichloromethaneData Not Available
Dimethyl Sulfoxide (DMSO)Data Not Available
TolueneData Not Available

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This protocol outlines the steps for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking measurements at different time points.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle by letting them stand or by centrifugation.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions to determine the concentration of this compound in the saturated supernatant.

  • Data Analysis:

    • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mol/L or g/L).

    • Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess this compound B Add to known volume of organic solvent A->B C Seal vials B->C D Incubate with shaking at constant temperature (24-48h) C->D E Centrifuge or let stand to settle solid D->E F Withdraw and filter supernatant E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate solubility (mol/L or g/L) G->H I Tabulate and report results H->I

Caption: Workflow for determining the solubility of this compound.

In the absence of a known signaling pathway directly involving this compound, a logical diagram illustrating the synthesis of a related compound is provided for context within drug development research. The following diagram outlines a general synthesis approach for a cyanobenzoic acid derivative.

Synthesis_Pathway cluster_synthesis General Synthesis of a Cyanobenzoic Acid Derivative Start Substituted Toluene Intermediate1 Brominated Intermediate Start->Intermediate1 Bromination (e.g., NBS) Intermediate2 Cyanated Intermediate Intermediate1->Intermediate2 Cyanation (e.g., CuCN) End Cyanobenzoic Acid Derivative Intermediate2->End Oxidation (e.g., KMnO4)

Caption: General synthesis pathway for a cyanobenzoic acid derivative.

Purity Analysis of 2-Cyano-5-methoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical strategies for determining the purity of 2-Cyano-5-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, discusses potential impurities, and presents a framework for data interpretation and presentation.

Introduction

This compound (CAS No. 179028-65-0) is a substituted benzoic acid derivative with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol .[1][2] Its chemical structure, featuring a carboxylic acid, a nitrile, and a methoxy group on a benzene ring, makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is a critical quality attribute, as impurities can affect the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for its quality control.

This guide details the methodologies for a comprehensive purity analysis of this compound, focusing on High-Performance Liquid Chromatography (HPLC) for separation and quantification, and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and confirmation of the parent molecule and its potential impurities.

Analytical Strategy for Purity Determination

A multi-faceted approach is recommended for the comprehensive purity analysis of this compound. This strategy is designed to identify and quantify any potential impurities, including process-related impurities, degradation products, and residual solvents.

cluster_0 Purity Analysis Workflow Start Sample of This compound HPLC HPLC Analysis (Purity and Impurity Profiling) Start->HPLC Primary Analysis NMR NMR Spectroscopy (Structural Confirmation) Start->NMR Structural Identity MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS Molecular Identity Report Comprehensive Purity Report HPLC->Report Quantitative Data NMR->Report Qualitative Data MS->Report Qualitative Data

Caption: Overall workflow for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the primary technique for the quantitative determination of the purity of this compound and for profiling its impurities.[3][4][5] A reversed-phase HPLC method using a C18 column is generally suitable for the separation of benzoic acid derivatives.[4][5]

Experimental Protocol: HPLC Method

3.1.1 Instrumentation and Reagents

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Formic acid), ACS grade

    • This compound reference standard (purity ≥ 99.5%)

3.1.2 Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

3.1.3 Preparation of Solutions

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

For use in a regulated environment, the HPLC method must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Potential Impurities

The impurity profile of this compound may include starting materials, intermediates from the synthesis process, and degradation products.

cluster_1 Potential Impurity Sources Target This compound Hydrolysis Hydrolysis of Nitrile Target->Hydrolysis Demethylation Demethylation Target->Demethylation Process Process-Related Impurities StartingMaterials Starting Materials (e.g., 2-Bromo-5-methoxybenzoic acid) Process->StartingMaterials Byproducts Reaction By-products Process->Byproducts Degradation Degradation Products Degradation->Hydrolysis Degradation->Demethylation StartingMaterials->Target Byproducts->Target

Caption: Logical relationships of potential impurity sources for this compound.

Potential Process-Related Impurities
Impurity NameStructurePotential Origin
2-Bromo-5-methoxybenzoic acidBrC₆H₃(OCH₃)COOHUnreacted starting material if the synthesis involves a cyanation reaction of a bromo-precursor.
5-Methoxyisophthalic acidHOOC(C₆H₃)(OCH₃)COOHA potential byproduct if the cyano group is hydrolyzed during synthesis or work-up.
2-Carbamoyl-5-methoxybenzoic acidH₂NOC(C₆H₃)(OCH₃)COOHPartial hydrolysis of the cyano group.
Methyl 2-cyano-5-methoxybenzoateC₉H₆(OCH₃)(CN)COOCH₃An esterified intermediate or byproduct if methanol is used in the synthesis or purification.
Potential Degradation Products

Forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic) are crucial for identifying potential degradation products and for establishing the stability-indicating nature of the analytical method.

Degradation PathwayPotential Degradation Product
Hydrolysis 2-Carbamoyl-5-methoxybenzoic acid, 5-Methoxyisophthalic acid
Demethylation 2-Cyano-5-hydroxybenzoic acid

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound.[6]

5.1.1 Experimental Protocol: NMR Analysis

  • Instrument: 400 MHz (or higher) NMR spectrometer.[6]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[6]

  • Internal Standard: Tetramethylsilane (TMS).[6]

5.1.2 Expected ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.5Broad singlet1H-COOH
~7.8Doublet1HAromatic H
~7.6Doublet1HAromatic H
~7.3Doublet of doublets1HAromatic H
~3.9Singlet3H-OCH₃

5.1.3 Expected ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~166-COOH
~160C-OCH₃
~135Aromatic CH
~125Aromatic CH
~118-CN
~115Aromatic C-CN
~110Aromatic CH
~56-OCH₃
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

5.2.1 Experimental Protocol: Mass Spectrometry

  • Technique: Electrospray Ionization (ESI) is suitable for this compound.

  • Mode: Negative ion mode is expected to show a prominent [M-H]⁻ ion.

5.2.2 Expected Mass Spectrum

  • [M-H]⁻: m/z 176.03

Data Presentation

Quantitative data from the purity analysis should be presented in a clear and organized manner.

HPLC Purity Analysis Data
Sample IDRetention Time (min)Peak AreaArea %Identity
Sample A12.5998500099.85This compound
8.275000.075Impurity 1
15.175000.075Impurity 2
Total 10000000 100.00
Summary of Method Validation Data
Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD) Repeatability: 0.5%Intermediate: 0.8%≤ 2.0%
LOD 0.01 µg/mLReport
LOQ 0.03 µg/mLReport

Conclusion

This technical guide provides a comprehensive framework for the purity analysis of this compound. The combination of a validated stability-indicating HPLC method with spectroscopic characterization by NMR and MS will ensure the quality, safety, and efficacy of this important pharmaceutical intermediate. The detailed protocols and data presentation guidelines provided herein are intended to assist researchers, scientists, and drug development professionals in establishing robust quality control procedures.

References

A Technical Guide to the Potential Derivatives of 2-Cyano-5-methoxybenzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-5-methoxybenzoic acid is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to generate a diverse library of potential therapeutic agents. The presence of three key functional groups—a carboxylic acid, a nitrile (cyano group), and a methoxy group—provides a rich chemical space for derivatization. The carboxylic acid can be readily converted into esters, amides, and other related functionalities. The cyano group can participate in various cycloaddition reactions or be transformed into other nitrogen-containing heterocycles. The methoxy group, while generally stable, can be demethylated to a phenol, opening up another avenue for derivatization. This technical guide explores the potential derivatives of this compound, focusing on their synthesis, potential biological activities, and experimental protocols.

I. Potential Derivative Classes and Their Therapeutic Rationale

The structural features of this compound make it an attractive starting point for the synthesis of compounds targeting a range of biological pathways. Key potential derivative classes include amides, esters, and heterocyclic compounds.

Amide Derivatives

The conversion of the carboxylic acid to an amide is a common strategy in drug discovery to enhance biological activity and improve pharmacokinetic properties. Amide derivatives of various benzoic acids have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, methoxy-substituted benzamides have been investigated for their antiproliferative and antioxidative properties.[1] Furthermore, the introduction of a 2-cyanoacrylamide moiety has been explored for the development of targeted inhibitors, such as Transforming growth factor beta-activated kinase 1 (TAK1) inhibitors, which play a role in cell survival and inflammatory signaling.[2]

Ester Derivatives

Esterification of the carboxylic acid group can modulate the lipophilicity and cell permeability of the parent molecule. This modification can be crucial for improving oral bioavailability and reaching intracellular targets. While specific examples of biologically active esters derived directly from this compound are not abundant in the readily available literature, the esterification of benzoic acids is a standard prodrug strategy.

Heterocyclic Derivatives

The cyano and carboxylic acid groups on the this compound scaffold are ideal functionalities for the construction of various heterocyclic ring systems. Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with many approved drugs featuring these scaffolds. For example, the reaction of anthranilic acids (2-aminobenzoic acids) with appropriate reagents can lead to the formation of quinazolines and other fused heterocycles, which are known to act as kinase inhibitors and anticancer agents. While this compound is not an anthranilic acid, its derivatization to an amino- or hydrazino- intermediate could open pathways to such heterocyclic systems.

II. Synthesis of Potential Derivatives

This section outlines general experimental protocols for the synthesis of key derivative classes from this compound.

General Synthesis of Amide Derivatives

Amide derivatives can be synthesized from this compound via activation of the carboxylic acid followed by reaction with a primary or secondary amine.

  • Activation of Carboxylic Acid: In a round-bottom flask, suspend this compound (1.0 eq.) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride or thionyl chloride (1.5-2.0 eq.) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: Once the reaction is complete, remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure.

  • Amide Formation: Dissolve the resulting crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in anhydrous DCM.

  • Reaction: Add the acyl chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Reaction Setup: To a solution of this compound (1.0 eq.), the desired amine (1.0-1.2 eq.), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1-1.5 eq.) in an anhydrous solvent like DCM or DMF, add a catalytic amount of a coupling additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: If using DCC, the dicyclohexylurea byproduct will precipitate and can be removed by filtration. For water-soluble byproducts from EDC, the reaction mixture can be diluted with an organic solvent and washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Synthesis of Ester Derivatives

Ester derivatives can be prepared by Fischer esterification or by reaction of the corresponding acyl chloride with an alcohol.

  • Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux for several hours. The reaction is an equilibrium, and removal of water (e.g., using a Dean-Stark apparatus) can drive it to completion.

  • Work-up and Purification: After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Extract the ester into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

III. Potential Biological Activities and Signaling Pathways

While specific biological data for derivatives of this compound are limited in the public domain, based on structurally related compounds, we can hypothesize potential biological targets and signaling pathways.

Anticancer Activity

Many benzoic acid and benzamide derivatives have demonstrated anticancer properties. The mechanism of action can vary widely, from inhibition of protein kinases to disruption of microtubule dynamics. For example, certain methoxy-substituted benzamides have shown antiproliferative effects on cancer cell lines such as HCT 116 (colon carcinoma), H 460 (lung carcinoma), and MCF-7 (breast carcinoma).[1]

Kinase_Inhibition Derivative 2-Cyano-5-methoxybenzoic Acid Derivative Kinase Protein Kinase (e.g., TAK1) Derivative->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., NF-κB pathway) P_Substrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition of Anti-apoptotic genes

Caption: Potential mechanism of action for anticancer derivatives.

Anti-inflammatory Activity

Cyano-containing compounds and benzoic acid derivatives have been explored as anti-inflammatory agents. For example, derivatives of 5-aminosalicylic acid, which contain a benzoic acid core, are used in the treatment of inflammatory bowel disease.[3] The anti-inflammatory effects could be mediated through the inhibition of enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways.

IV. Data Summary

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50 values, yields) for derivatives synthesized directly from this compound. The following table provides a conceptual framework for how such data could be presented.

Derivative ClassTarget/ActivityRepresentative Data TypePotential Value Range
AmidesAnticancer (e.g., MCF-7 cells)IC50 (µM)1 - 50
Anti-inflammatory (e.g., COX-2)IC50 (µM)0.5 - 20
EstersGeneral Cytotoxicity (e.g., HeLa cells)CC50 (µM)> 50

V. Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting scaffold for the development of novel therapeutic agents. The synthetic accessibility to a wide range of amide, ester, and heterocyclic derivatives, coupled with the known biological activities of structurally related compounds, warrants further investigation. Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives of this compound. High-throughput screening against various biological targets, including protein kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways, could unveil lead compounds for further optimization. Detailed structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective drug candidates.

VI. Experimental Workflows

The following diagrams illustrate typical workflows for the synthesis and biological evaluation of derivatives of this compound.

Synthesis_Workflow Start 2-Cyano-5-methoxybenzoic Acid Activation Carboxylic Acid Activation Start->Activation Reaction Reaction with Amine/Alcohol Activation->Reaction Purification Purification (Chromatography/ Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Derivative Pure Derivative Characterization->Derivative

Caption: General workflow for the synthesis of derivatives.

Biological_Evaluation_Workflow Compound Synthesized Derivative Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (e.g., Enzyme Inhibition) Hit_Identification->Secondary_Assay Mechanism_Study Mechanism of Action Studies Secondary_Assay->Mechanism_Study Lead_Compound Lead Compound Mechanism_Study->Lead_Compound

Caption: Workflow for biological evaluation of derivatives.

References

The Pharmacological Potential of 2-Cyano-5-methoxybenzoic Acid Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activities associated with analogs of 2-Cyano-5-methoxybenzoic acid. While data on the core molecule itself is limited, a significant body of research exists for structurally related compounds, revealing a broad spectrum of pharmacological potential. This document collates and presents quantitative data on the anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties of these analogs. Detailed experimental methodologies for key biological assays are provided to facilitate reproducibility and further investigation. Furthermore, relevant cellular signaling pathways implicated in the observed activities are visualized to offer mechanistic insights. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the therapeutic promise of this chemical scaffold.

Introduction

The cyano and methoxy-substituted benzoic acid framework is a recurring motif in medicinal chemistry, contributing to a diverse range of biological activities. This guide focuses on the pharmacological profile of analogs of this compound, a molecule of interest for further derivatization and study. The electron-withdrawing nature of the cyano group and the electron-donating methoxy substituent create a unique electronic environment that can influence molecular interactions with biological targets. This document synthesizes the available preclinical data on analogs, offering a foundation for future structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Anticancer Activity

Analogs of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the modulation of key signaling pathways controlling cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected analogs, primarily reported as half-maximal inhibitory concentrations (IC50) or growth inhibition percentages (GI50).

Compound ClassAnalog Structure/NameCancer Cell Line(s)IC50 / GI50 (µM)Reference
Methoxyflavone Analogs5,3′-dihydroxy-3,6,7,8,4′-PentamethoxyflavoneMDA-MB-231 (Breast)21.27[1]
4′,5′-dihydroxy-5,7,3′-TrimethoxyflavoneHCC1954 (Breast)8.58[1]
Heterocyclic-(2H)-1,2,3-triazole CA-4 AnaloguesCompound 8a60 human cancer cell lines<0.01 - 0.014[2]
Compound 11b60 human cancer cell linesLow nanomolar range[2]
6-amino-5-cyano-2-thiopyrimidine derivativesCompound 1cLeukemia cell linesSelective with GI50 at low concentrations
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Following the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Activation) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

PI3K/Akt/mTOR Signaling Pathway.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Constitutive activation of NF-κB is frequently observed in cancer, where it promotes cell proliferation, prevents apoptosis, and contributes to metastasis.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) Nucleus->GeneTranscription Induction

Canonical NF-κB Signaling Pathway.

Anti-inflammatory Activity

Several analogs have demonstrated promising anti-inflammatory properties, suggesting their potential as leads for the development of novel anti-inflammatory drugs.

Quantitative Anti-inflammatory Data
Compound ClassAssayMeasurementResultReference
5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid DerivativesInhibition of protein denaturation% InhibitionCompound 4l showed strongest inhibition[3]
HRBC membrane stabilization% ProtectionCompound 4m showed highest protection[3]
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic AcidCarrageenan-induced paw edema in ratsEdema Inhibition (%)48.9–63.1% at 25 and 125 mg/kg
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene DerivativesLPS-induced NO production in RAW 264.7 cellsNO Inhibition (%)Compound 3a: 87.07%
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of test compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The ability of a compound to reduce the paw volume is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound at various doses (e.g., via oral gavage or intraperitoneal injection) at a specific time point before carrageenan injection. A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity

Derivatives of methoxybenzoic acid have shown activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Compound ClassMicroorganismMIC (µg/mL)Reference
N-benzylamide analogs of 4-methoxybenzoic acidE. coli>100[4]
A. tumefaciens>100[4]
Alternaria sp.70[4]
Rhizopus sp.70[4]
Hydroxybenzoic acid derivativesE. coli2 mg/mL (for 2,4-DHB and 3,4-DHB)
S. aureus2 mg/mL (for 2,4-DHB and 3,4-DHB)
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibitory Activity: Xanthine Oxidase

Certain cyano-substituted analogs have been identified as potent inhibitors of xanthine oxidase (XO), an enzyme involved in purine metabolism and implicated in conditions like gout and hyperuricemia.

Quantitative Xanthine Oxidase Inhibitory Data
Compound ClassIC50 (µM)Reference
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives0.0181 - 0.5677
4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acidsNanomolar range, close to febuxostat[5]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase activity.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a characteristic absorbance at 295 nm. The rate of uric acid formation is monitored to determine enzyme activity.

Procedure:

  • Reagent Preparation: Prepare solutions of xanthine (substrate), xanthine oxidase, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Assay Reaction: In a 96-well UV-transparent plate, add the buffer, xanthine oxidase, and the test compound at various concentrations. Pre-incubate the mixture.

  • Initiation of Reaction: Initiate the reaction by adding the xanthine solution.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 295 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The analogs of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The available data highlight their potential in oncology, inflammatory diseases, infectious diseases, and metabolic disorders. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The detailed protocols and compiled data in this guide are intended to serve as a catalyst for such future investigations, ultimately aiming to translate the therapeutic potential of this chemical class into clinical applications.

References

An In-depth Technical Guide to the Known Reactions of 2-Cyano-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-5-methoxybenzoic acid is a versatile bifunctional organic compound incorporating a nitrile group and a carboxylic acid on a methoxy-substituted benzene ring. Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds and as an intermediate in the development of novel pharmaceutical agents. The presence of three distinct functional groups—nitrile, carboxylic acid, and methoxy ether—offers multiple reaction sites for chemical modification, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known reactions involving this compound, presenting detailed experimental protocols, quantitative data, and visual representations of key transformations.

Core Reactions and Methodologies

The reactivity of this compound is primarily dictated by the chemical properties of its nitrile and carboxylic acid functionalities. The following sections detail the principal reactions this compound can undergo.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for a variety of chemical transformations, including esterification and amide bond formation.

1. Esterification

The conversion of the carboxylic acid to an ester is a fundamental reaction, often employed to protect the acid group or to modify the compound's solubility and electronic properties. A standard method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Methyl 2-Cyano-5-methoxybenzoate

  • Materials: this compound, Methanol (anhydrous), Sulfuric acid (concentrated, 98%), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Dichloromethane.

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the product by column chromatography on silica gel if necessary.

ReactantProductReagentsSolventTime (h)Yield (%)
This compoundMethyl 2-cyano-5-methoxybenzoateH₂SO₄ (cat.)Methanol4-6>90

Table 1. Quantitative data for the esterification of this compound.

2. Amide Bond Formation

The synthesis of amides from this compound is a key step in the development of many biologically active molecules. This transformation is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: Synthesis of 2-Cyano-N-substituted-5-methoxybenzamide

  • Step 1: Acyl Chloride Formation

    • In a fume hood, suspend this compound (1.0 eq) in an inert solvent such as dichloromethane or toluene.

    • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

    • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-cyano-5-methoxybenzoyl chloride.

  • Step 2: Amidation

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane.

    • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) in the same solvent.

    • Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Starting MaterialIntermediateAmine ReactantProductOverall Yield (%)
This compound2-Cyano-5-methoxybenzoyl chloridePrimary/Secondary Amine2-Cyano-N-substituted-5-methoxybenzamide75-95

Table 2. General quantitative data for the two-step amide synthesis.

Reactions of the Nitrile Group

The cyano group is a versatile functional group that can undergo hydrolysis, reduction, and addition reactions.

1. Nitrile Hydrolysis

The nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid under either acidic or basic conditions. This reaction pathway can be used to synthesize 2-carboxy-5-methoxybenzoic acid derivatives.

Experimental Protocol: Hydrolysis to 2-Carbamoyl-5-methoxybenzoic acid

  • Materials: this compound, Concentrated sulfuric acid, Ice.

  • Procedure:

    • Carefully add this compound to an excess of cold, concentrated sulfuric acid with stirring.

    • Allow the mixture to stand at room temperature for 24-48 hours.

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried to afford 2-carbamoyl-5-methoxybenzoic acid.

ReactantProductReagentsConditionsYield (%)
This compound2-Carbamoyl-5-methoxybenzoic acidConc. H₂SO₄Room Temp, 24-48hHigh

Table 3. Data for the partial hydrolysis of the nitrile group.

2. Nitrile Reduction

The reduction of the nitrile group to a primary amine provides a route to 2-(aminomethyl)-5-methoxybenzoic acid, a valuable intermediate for the synthesis of various nitrogen-containing heterocycles and other complex molecules.

Experimental Protocol: Synthesis of 2-(Aminomethyl)-5-methoxybenzoic acid

  • Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Hydrochloric acid (HCl).

  • Procedure (Caution: LiAlH₄ is a highly reactive and pyrophoric reagent):

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ (excess, typically 2-3 eq) in anhydrous THF.

    • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

    • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solid and wash with THF.

    • Acidify the filtrate with HCl to precipitate the amino acid product.

    • Collect the product by filtration.

ReactantProductReducing AgentSolventYield (%)
This compound2-(Aminomethyl)-5-methoxybenzoic acidLiAlH₄THFModerate to High

Table 4. Data for the reduction of the nitrile group.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.

Reactions_of_Carboxylic_Acid start This compound ester Ester start->ester ROH, H+ acyl_chloride Acyl Chloride start->acyl_chloride SOCl2 amide Amide acyl_chloride->amide R'R''NH

Caption: Reactions of the carboxylic acid group.

Reactions_of_Nitrile start This compound amide_acid Amide start->amide_acid H2O, H+ or OH- amine Primary Amine start->amine 1. LiAlH4 2. H2O

Caption: Reactions of the nitrile group.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. The presence of both a carboxylic acid and a nitrile group allows for a wide range of selective transformations, providing access to a diverse array of more complex molecules. The protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals looking to utilize this compound in their synthetic endeavors. Further exploration of its reactivity, particularly in the context of novel heterocyclic synthesis and as a precursor for advanced materials, is an area ripe for continued investigation.

Methodological & Application

Application Notes and Protocols for 2-Cyano-5-methoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Cyano-5-methoxybenzoic acid as a versatile building block in organic synthesis, with a focus on its application in the formation of amide bonds, a crucial linkage in many biologically active molecules. This document includes a detailed experimental protocol for a representative amide coupling reaction, quantitative data, and visualizations to aid in understanding the experimental workflow.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of a wide range of organic compounds. Its bifunctional nature, possessing both a carboxylic acid and a cyano group, allows for diverse chemical transformations. The methoxy group can also influence the electronic properties and reactivity of the molecule. This reagent is of particular interest in medicinal chemistry for the construction of novel heterocyclic scaffolds and amide-containing molecules with potential therapeutic applications.

Key Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a precursor for the formation of amides. The carboxylic acid moiety can be readily activated and coupled with a variety of primary and secondary amines to form the corresponding benzamides. These benzamide derivatives are often key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Experimental Protocols

Amide Coupling Reaction of this compound with 4-Fluoroaniline

This protocol details a representative HATU-mediated amide coupling reaction between this compound and 4-fluoroaniline to synthesize N-(4-fluorophenyl)-2-cyano-5-methoxybenzamide. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient coupling reagent for amide bond formation.

Reaction Scheme:

G cluster_0 Reaction 2-Cyano-5-methoxybenzoic_acid This compound plus1 + 4-Fluoroaniline 4-Fluoroaniline arrow HATU, DIPEA product N-(4-fluorophenyl)-2-cyano-5-methoxybenzamide

Figure 1. Amide coupling reaction.

Materials:

  • This compound

  • 4-Fluoroaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-fluoroaniline (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Continue stirring the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-4 hours), pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-fluorophenyl)-2-cyano-5-methoxybenzamide.

Quantitative Data:

The following table summarizes the expected quantitative data for the synthesis of N-(4-fluorophenyl)-2-cyano-5-methoxybenzamide.

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsTheoretical Yield
This compound177.161.0-
4-Fluoroaniline111.121.1-
N-(4-fluorophenyl)-2-cyano-5-methoxybenzamide270.26->85%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-2-cyano-5-methoxybenzamides.

G reagents Dissolve this compound, amine, and DIPEA in DMF coupling Add HATU and stir at room temperature reagents->coupling workup Aqueous workup and extraction with ethyl acetate coupling->workup purification Dry, concentrate, and purify by column chromatography workup->purification product Obtain pure N-substituted-2-cyano-5-methoxybenzamide purification->product

Figure 2. Synthesis workflow.

Signaling Pathway Context (Hypothetical)

While this compound itself is a synthetic intermediate, its derivatives could potentially be designed to interact with various biological signaling pathways. For instance, a hypothetical inhibitor derived from this scaffold might target a specific kinase in a cancer-related pathway.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation inhibitor Derivative of This compound inhibitor->kinase2 Inhibition

Figure 3. Hypothetical inhibition.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the preparation of amide derivatives. The provided protocol for a HATU-mediated amide coupling offers a reliable and efficient method for the synthesis of N-substituted-2-cyano-5-methoxybenzamides. Researchers can adapt this protocol for a wide range of amines to generate libraries of compounds for screening in drug discovery and other applications. The straightforward workflow and potential for high yields make this reagent an attractive choice for synthetic chemists.

Application Note: Protocols for the Synthesis of Amides from 2-Cyano-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceutical agents.[1] This document provides detailed experimental protocols for the synthesis of amide derivatives from 2-Cyano-5-methoxybenzoic acid, a versatile building block for drug discovery. Two robust and widely used coupling methods are presented: one utilizing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and another employing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS (N-hydroxysuccinimide). These protocols offer high efficiency and applicability to a broad range of primary and secondary amines.

Introduction

The formation of an amide bond via the coupling of a carboxylic acid and an amine is a fundamental transformation in organic synthesis.[1] Direct condensation is typically unfeasible due to the formation of a non-reactive ammonium carboxylate salt.[2] Modern synthetic chemistry relies on coupling reagents to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[3]

This compound is a valuable starting material, incorporating both an electron-withdrawing nitrile group and an electron-donating methoxy group, which can be leveraged for further molecular elaboration. The protocols detailed herein provide reliable methods for converting this acid into a diverse library of amide compounds.

General Reaction Scheme:

General Reaction Scheme for Amide Synthesis

Figure 1: General reaction scheme for the coupling of this compound with a primary or secondary amine using a coupling agent.

Experimental Protocols

Two primary methods are detailed below. Protocol A uses the highly efficient uronium salt-based reagent HATU, known for rapid reaction times.[4] Protocol B employs the carbodiimide EDC with NHS as an additive, a combination that forms a more stable active ester, minimizing side reactions and being particularly advantageous due to the water-solubility of its urea byproduct.[5]

Protocol A: HATU-Mediated Amide Coupling

This method is highly effective and generally provides clean, high-yield conversions in short reaction times.[4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Add HATU (1.1 - 1.2 equivalents) to the solution, followed by DIPEA (2.0 - 3.0 equivalents).[1][2]

  • Stir the mixture at room temperature for a pre-activation period of 5-15 minutes.[4][6] During this time, the solution may change color as the reactive O-acylisourea intermediate forms.

  • Add the desired amine (1.0 - 1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) or recrystallization to yield the pure amide.[7]

Protocol B: EDC/NHS-Mediated Amide Coupling

This protocol is a cost-effective and reliable alternative, with the significant advantage that the urea byproduct is water-soluble, simplifying purification.[5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the cooled solution, followed by the dropwise addition of a base such as TEA or DIPEA (1.5 equivalents).[2]

  • Stir the mixture at 0 °C for 15-30 minutes to form the NHS-activated ester.

  • Add the desired amine (1.0 equivalent) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with water and brine. The water-soluble urea byproduct will be removed during the aqueous washes.[5]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or recrystallization.[7]

Data Presentation

The following table summarizes representative, expected outcomes for the synthesis of various amides from this compound using the described protocols. Yields are typical for amide coupling reactions of this nature.[8]

EntryAmine PartnerProtocolReaction Time (h)Typical Yield (%)
1AnilineA (HATU)285 - 95%
2BenzylamineA (HATU)1.590 - 98%
3MorpholineA (HATU)288 - 96%
4AnilineB (EDC/NHS)1280 - 90%
5BenzylamineB (EDC/NHS)1082 - 92%
6MorpholineB (EDC/NHS)1285 - 95%

Table 1: Representative data for the synthesis of amides from this compound.

Workflow Visualization

The logical flow for the synthesis, work-up, and purification of the target amides is depicted in the following diagram.

Amide_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reagents Dissolve Acid and Coupling Reagent in Solvent activation Add Base & Pre-activate (5-30 min) reagents->activation amine_add Add Amine Substrate activation->amine_add reaction Stir at Room Temp (1-18 hours) amine_add->reaction quench Quench Reaction (e.g., with Water) reaction->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify Crude Product (Chromatography or Recrystallization) dry->purify characterize Characterize Final Product (NMR, LC-MS, MP) purify->characterize

Caption: General experimental workflow for amide synthesis.

References

Application of 2-Cyano-5-methoxybenzoic Acid and Its Analogs in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-5-methoxybenzoic acid is a substituted aromatic compound containing carboxylic acid, cyano, and methoxy functional groups. While direct and extensive literature on the use of this compound in the synthesis of a wide range of heterocyclic compounds is limited, its structural analog, 2-amino-5-methoxybenzoic acid, serves as a valuable precursor for the synthesis of bioactive heterocyclic systems, particularly quinazolinones. The presence of reactive functional groups in these benzoic acid derivatives allows for their application as versatile building blocks in medicinal chemistry. This document provides an overview of the synthesis of methoxy-substituted quinazolinones from 2-amino-5-methoxybenzoic acid, a plausible synthetic target from this compound, and touches upon the general synthesis of other key heterocyclic scaffolds.

Application Note I: Synthesis of Methoxy-Substituted Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of substituted quinazolinones is a key focus in drug discovery. 2-Amino-5-methoxybenzoic acid is a direct precursor to 6-methoxy-substituted quinazolinones.[1]

A common and effective method for the synthesis of the quinazolinone core involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, such as formamide or orthoesters, followed by reaction with an amine.[2][3][4]

Logical Workflow for Quinazolinone Synthesis

The synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid generally proceeds through a one-pot, multi-component reaction or a two-step process involving the formation of a benzoxazinone intermediate. The following diagram illustrates a generalized one-pot synthetic route.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products A Anthranilic Acid Derivative (e.g., 2-Amino-5-methoxybenzoic acid) P One-Pot Reaction (e.g., Microwave Irradiation in Ethanol) A->P B One-Carbon Source (e.g., Trimethyl Orthoformate) B->P C Primary Amine C->P D 3-Substituted Quinazolin-4(3H)-one P->D

Caption: Generalized workflow for the one-pot synthesis of 3-substituted quinazolin-4(3H)-ones.

Experimental Protocols

The following protocols are based on established methods for the synthesis of quinazolinones from anthranilic acid derivatives.

Protocol 1: Microwave-Assisted Synthesis of 3-Substituted-6-methoxyquinazolin-4(3H)-ones

This protocol is adapted from a general method for the microwave-assisted synthesis of quinazolinones.[2]

Materials:

  • 2-Amino-5-methoxybenzoic acid

  • Trimethyl orthoformate

  • Substituted primary amine (e.g., aniline)

  • Ethanol

  • Microwave reactor

  • Standard laboratory glassware

  • Crushed ice

  • Filtration apparatus

Procedure:

  • In a microwave reaction vessel, combine 2-amino-5-methoxybenzoic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired primary amine (6 mmol).

  • Add ethanol (10 mL) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the solid product by filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 3-substituted-6-methoxyquinazolin-4(3H)-one.

Protocol 2: Conventional Two-Step Synthesis via a Benzoxazinone Intermediate

This protocol is based on a conventional two-step synthesis of 2,3-disubstituted-4(3H)-quinazolinones.[3]

Step 1: Synthesis of 2-Substituted-6-methoxy-4H-3,1-benzoxazin-4-one

  • In a round-bottom flask, dissolve 2-amino-5-methoxybenzoic acid in a suitable solvent (e.g., pyridine).

  • Cool the solution in an ice bath and slowly add an acyl chloride (e.g., butyryl chloride) to form the N-acylanthranilic acid.

  • After the initial reaction, add acetic anhydride to the mixture.

  • Reflux the mixture for several hours to effect cyclization to the benzoxazinone.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter, wash with water, and dry the crude benzoxazinone.

Step 2: Synthesis of 2,3-Disubstituted-6-methoxy-4(3H)-quinazolinone

  • Reflux the synthesized benzoxazinone with a primary amine (e.g., aniline or benzylamine) in a suitable solvent like ethanol or glacial acetic acid.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Filter the product, wash with a small amount of cold solvent, and dry to obtain the desired 2,3-disubstituted-6-methoxy-4(3H)-quinazolinone.

Quantitative Data

The yields of quinazolinone syntheses can vary depending on the specific substrates and reaction conditions. Microwave-assisted syntheses often report higher yields and shorter reaction times compared to conventional heating methods.

Starting Material (Analog)Reaction TypeProduct ClassReported Yield RangeReference
Anthranilic AcidMicrowave-assisted3-Substituted-quinazolin-4(3H)-onesHigh[2]
Anthranilic AcidConventional (Two-step)2,3-Disubstituted-4(3H)-quinazolinonesModerate to High[3]
Anthranilic Acid & FormamideConventionalQuinazolin-4(3H)-one61%[4]
Anthranilic Acid & FormamideMicrowave-assistedQuinazolin-4(3H)-one87%[4]

Application Note II: General Synthesis of Benzimidazoles and Triazoles

While this compound is not a typical starting material for benzimidazoles and triazoles, understanding their general synthesis is crucial for drug development professionals.

Benzimidazole Synthesis

Benzimidazoles are commonly synthesized through the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative.[5][6][7][8][9] The methoxy substituent could be introduced via a substituted o-phenylenediamine. The general reaction is depicted below.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products A o-Phenylenediamine Derivative P Condensation/Cyclization (e.g., Reflux in Ethanol or Acidic Conditions) A->P B Aldehyde or Carboxylic Acid B->P D 2-Substituted Benzimidazole P->D

Caption: General synthetic pathway for 2-substituted benzimidazoles.

Triazole Synthesis

1,2,3-Triazoles are most famously synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne, often catalyzed by copper(I) (click chemistry).[10] Benzoic acid derivatives can be functionalized with either an azide or an alkyne to be incorporated into the final triazole product.

Conclusion

While this compound itself is not extensively documented as a direct precursor for a wide array of heterocyclic compounds, its structural analog, 2-amino-5-methoxybenzoic acid, is a well-established starting material for the synthesis of biologically relevant 6-methoxy-substituted quinazolinones. The protocols provided herein, based on established literature, offer robust methods for the synthesis of these important heterocyclic scaffolds. For the synthesis of other heterocycles like benzimidazoles and triazoles, alternative and more conventional starting materials are typically employed. Researchers and drug development professionals can utilize these foundational synthetic strategies to generate libraries of substituted heterocyclic compounds for further biological evaluation.

References

Application Notes and Protocols: Reduction of the Cyano Group in 2-Cyano-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the selective reduction of the cyano group in 2-Cyano-5-methoxybenzoic acid to form 2-(aminomethyl)-5-methoxybenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The presence of a carboxylic acid functionality necessitates careful selection of reduction methods to avoid its concurrent reduction.

Two primary strategies are presented:

  • Direct Catalytic Hydrogenation: A direct approach to selectively reduce the nitrile in the presence of the carboxylic acid.

  • Protection-Reduction-Deprotection Strategy: A three-step sequence involving protection of the carboxylic acid as an ester, followed by nitrile reduction and subsequent deprotection.

Strategic Overview

The choice between direct reduction and a protection-based strategy depends on factors such as substrate sensitivity, available equipment, and desired purity. The following diagram illustrates these two pathways.

G cluster_0 Starting Material cluster_1 Direct Reduction cluster_2 Protection-Reduction-Deprotection cluster_3 Final Product A This compound B Direct Catalytic Hydrogenation A->B H₂ / Catalyst C 1. Esterification (Protection) A->C CH₃OH, H₂SO₄ H 2-(Aminomethyl)-5-methoxybenzoic acid B->H D Methyl 2-cyano-5-methoxybenzoate C->D E 2. Nitrile Reduction D->E Reducing Agent F Methyl 2-(aminomethyl)-5-methoxybenzoate E->F G 3. Hydrolysis (Deprotection) F->G NaOH, H₂O G->H

Caption: Alternative synthetic routes for the reduction of this compound.

Data Presentation: Comparison of Reduction Strategies

The following tables summarize typical reaction conditions for the key steps in the selective reduction of this compound.

Table 1: Direct Catalytic Hydrogenation (General Conditions)

ParameterConditionNotes
Catalyst 5-10% Palladium on Carbon (Pd/C) or Raney® NickelPd/C is generally preferred for its selectivity. Raney Nickel may require more careful handling.[1]
Catalyst Loading 5-10 mol%Higher loading may be necessary for less reactive substrates.
Solvent Methanol, Ethanol, Acetic AcidProtic solvents are generally effective. Acetic acid can enhance reactivity for some substrates.
Hydrogen Pressure 1-4 atm (balloon or Parr apparatus)Higher pressures may be required for complete conversion.
Temperature Room Temperature to 50°CExothermic reactions may require cooling.
Reaction Time 12-48 hoursMonitored by TLC or LC-MS.
Typical Yield 70-95% (Varies with substrate and conditions)Optimization is likely required for this specific substrate.

Table 2: Protection-Reduction-Deprotection Strategy

StepReagents & ConditionsSolventTemp.TimeTypical Yield
1. Esterification Methanol (excess), H₂SO₄ (catalytic)MethanolReflux4-6 h>95%
2. Nitrile Reduction LiAlH₄ (1.5-2.0 eq.)Anhydrous THF0°C to RT2-4 h85-95%
3. Deprotection 1 M NaOH (aq.), then acidify with HClWater/MethanolRT to 50°C2-12 h>90%

Experimental Protocols

Protocol 1: Direct Catalytic Hydrogenation (General Procedure)

This protocol provides a general method for the catalytic hydrogenation of an aromatic nitrile. Optimization of catalyst, solvent, pressure, and temperature may be necessary for this compound.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filtration aid (e.g., Celite®)

Procedure:

  • To a hydrogenation flask, add this compound and 10% Pd/C (10 mol%).

  • Add methanol to dissolve the starting material.

  • Seal the flask and purge with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.

Protocol 2: Protection-Reduction-Deprotection Strategy

This three-step protocol is a robust method for the selective reduction of the cyano group.

Step 1: Fischer Esterification of this compound

Materials:

  • This compound

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous methanol.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-cyano-5-methoxybenzoate.

Step 2: Reduction of Methyl 2-cyano-5-methoxybenzoate

Materials:

  • Methyl 2-cyano-5-methoxybenzoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or a Fieser workup solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.[3]

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve methyl 2-cyano-5-methoxybenzoate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to yield crude methyl 2-(aminomethyl)-5-methoxybenzoate.

Step 3: Hydrolysis of Methyl 2-(aminomethyl)-5-methoxybenzoate

Materials:

  • Methyl 2-(aminomethyl)-5-methoxybenzoate

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

Procedure:

  • Dissolve the crude methyl 2-(aminomethyl)-5-methoxybenzoate in a mixture of methanol and 1 M NaOH solution.

  • Stir the mixture at room temperature or gently heat to 50°C for 2-12 hours, monitoring the hydrolysis by TLC.

  • After completion, cool the solution to 0°C and carefully acidify with 1 M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-(aminomethyl)-5-methoxybenzoic acid.

Experimental Workflow: Protection-Reduction-Deprotection

The following diagram outlines the key stages in the three-step synthesis.

G cluster_esterification Step 1: Esterification cluster_reduction Step 2: Nitrile Reduction cluster_hydrolysis Step 3: Hydrolysis start_ester Dissolve Starting Material in Methanol add_h2so4 Add H₂SO₄ (cat.) start_ester->add_h2so4 reflux Reflux 4-6h add_h2so4->reflux workup_ester Aqueous Workup (NaHCO₃ wash) reflux->workup_ester isolate_ester Isolate Methyl Ester workup_ester->isolate_ester prep_lah Prepare LiAlH₄ suspension in THF isolate_ester->prep_lah Proceed to next step add_ester Add Methyl Ester solution at 0°C prep_lah->add_ester react_reduction Stir at RT 2-4h add_ester->react_reduction quench Quench Reaction (Fieser Workup) react_reduction->quench isolate_amine_ester Isolate Amine Ester quench->isolate_amine_ester dissolve_amine_ester Dissolve Amine Ester in NaOH/MeOH isolate_amine_ester->dissolve_amine_ester Proceed to next step react_hydrolysis Stir at RT-50°C 2-12h dissolve_amine_ester->react_hydrolysis acidify Acidify with HCl to Precipitate react_hydrolysis->acidify isolate_product Filter and Dry Final Product acidify->isolate_product

Caption: Workflow for the three-step synthesis of 2-(aminomethyl)-5-methoxybenzoic acid.

References

Application Notes and Protocols: Utilizing 2-Cyano-5-methoxybenzoic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-cyano-5-methoxybenzoic acid as a scaffold in the development of novel enzyme inhibitors. This document outlines a strategic approach, from the synthesis of potential inhibitors to their evaluation against clinically relevant enzyme targets, with a focus on protein kinases.

1. Introduction to this compound in Drug Discovery

This compound is a versatile building block in medicinal chemistry. Its structure, featuring a carboxylic acid, a nitrile group, and a methoxy-substituted phenyl ring, offers multiple points for chemical modification. These functional groups can be exploited to synthesize a diverse library of compounds with the potential to interact with the active sites of various enzymes. The nitrile and carboxylic acid moieties can participate in key hydrogen bonding and electrostatic interactions with enzyme residues, while the substituted phenyl ring provides a core structure that can be further functionalized to enhance potency and selectivity. This scaffold is particularly amenable for the development of inhibitors targeting ATP-binding sites in protein kinases, which are implicated in numerous diseases, including cancer and inflammatory disorders.

2. General Synthetic Strategy for Inhibitor Development

A common strategy for developing enzyme inhibitors from this compound involves the amidation of the carboxylic acid group. This reaction couples the core scaffold to a variety of amine-containing fragments, allowing for the exploration of a wide chemical space to identify potent and selective inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Inhibitor Library via Amide Coupling

This protocol describes a general method for the synthesis of an amide-based inhibitor library starting from this compound.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous DCM. Add 1.2 equivalents of DCC and stir the mixture at room temperature for 30 minutes.

  • Amine Addition: To the activated acid solution, add a solution of 1 equivalent of the desired amine and 1.5 equivalents of TEA in DCM.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.

  • Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Protocol 2: In Vitro Protein Kinase Inhibition Assay (e.g., for EGFR)

This protocol outlines a common method to assess the inhibitory activity of synthesized compounds against a protein kinase, using the Epidermal Growth Factor Receptor (EGFR) as an example.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Synthesized inhibitor compounds

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Create a series of dilutions in the kinase buffer to achieve the desired final concentrations for the assay.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Test compound at various concentrations

    • EGFR kinase

    • A mixture of the peptide substrate and ATP

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

3. Data Presentation

The quantitative data for a series of hypothetical inhibitors derived from this compound are summarized in the tables below. These tables provide a clear comparison of their potency and selectivity against different protein kinases.

Table 1: Inhibitory Activity of this compound Derivatives against EGFR

Compound IDR-Group (Amine Fragment)IC50 (nM) for EGFR
CMBA-0014-Anilino-quinazoline15
CMBA-0023-Ethynylaniline85
CMBA-0034-Phenoxyaniline42
CMBA-004Pyridin-4-amine250
Gefitinib (Control)-27

Table 2: Kinase Selectivity Profile of Lead Compound CMBA-001

Kinase TargetIC50 (nM)
EGFR15
HER2150
VEGFR2> 1000
PDGFRβ> 1000

4. Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates a simplified EGFR signaling pathway, which is a common target for inhibitors developed from scaffolds like this compound.

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Inhibitor CMBA-derived Inhibitor Inhibitor->Dimerization

Caption: Simplified EGFR signaling cascade.

Experimental Workflow

The diagram below outlines the general workflow for the development and evaluation of enzyme inhibitors using this compound.

Experimental_Workflow Start Start: This compound Synthesis Synthesis of Inhibitor Library Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Screening: In Vitro Kinase Assay Purification->Screening IC50 IC50 Determination Screening->IC50 Selectivity Selectivity Profiling IC50->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Optimization Lead Optimization SAR->Optimization Iterative Process End Identification of Potent & Selective Inhibitors SAR->End Optimization->Synthesis

Application Notes and Protocols: Esterification of 2-Cyano-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the esterification of 2-Cyano-5-methoxybenzoic acid to synthesize its corresponding methyl ester, methyl 2-cyano-5-methoxybenzoate. This protocol details a classic Fischer-Speier esterification, a robust and widely adopted acid-catalyzed method for the synthesis of esters from carboxylic acids and alcohols. Methyl 2-cyano-5-methoxybenzoate serves as a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals. The following protocol employs sulfuric acid as a catalyst with methanol serving as both the esterifying agent and the solvent.

Introduction

The esterification of benzoic acid derivatives is a fundamental transformation in organic synthesis. This compound presents a moderately complex substrate, and its successful conversion to the methyl ester is crucial for subsequent synthetic steps in numerous drug discovery and development programs. The Fischer esterification is an equilibrium-driven process.[1][2] To ensure a high yield of the desired ester, an excess of the alcohol reactant (methanol) is utilized to shift the equilibrium toward the product side. The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the methanol, subsequent proton transfer, and the elimination of a water molecule to yield the final ester product.[3]

Chemical Reaction Scheme

General Reaction:

This compound + Methanol ⇌ Methyl 2-cyano-5-methoxybenzoate + Water

Catalyst: H₂SO₄

Experimental Protocol

This protocol is a representative procedure and may be optimized to suit specific laboratory conditions and desired scales.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Reagent Addition: Add anhydrous methanol to the flask. The methanol acts as both a reagent and a solvent, so a significant excess should be used. Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring solution. Caution: The addition of sulfuric acid is exothermic and should be done in an ice bath to control the temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C for methanol).[1] Allow the reaction to proceed for several hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4] Prepare a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to distinguish the starting material from the product. The ester product is expected to be less polar and have a higher Rf value than the carboxylic acid starting material.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, caution: CO₂ evolution), and finally with brine.[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product. The crude methyl 2-cyano-5-methoxybenzoate can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

ParameterValueReference
Starting Material This compound-
Reagent Methanol (excess)[1]
Catalyst Concentrated Sulfuric Acid[1][5]
Reaction Temperature ~65 °C (Reflux)[1]
Reaction Time 4-8 hours (monitor by TLC)[6]
Typical Yield >90% (can be optimized)[1]

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 2-Cyano-5- methoxybenzoic acid in Methanol B 2. Add H₂SO₄ Catalyst (Ice Bath) A->B C 3. Reflux Reaction Mixture (~65°C) B->C D 4. Monitor by TLC C->D E 5. Cool & Remove Methanol (Rotary Evaporator) D->E Reaction Complete F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with H₂O, NaHCO₃, Brine F->G H 8. Dry Organic Layer (Na₂SO₄) G->H I 9. Filter & Concentrate H->I J 10. Purify (Recrystallization/ Column Chromatography) I->J K Methyl 2-cyano-5-methoxybenzoate J->K Final Product

Caption: Workflow for the esterification of this compound.

References

The Role of 2-Cyano-5-methoxybenzoic Acid in Anti-Inflammatory Agent Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-5-methoxybenzoic acid is a substituted benzoic acid derivative with potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. Its unique combination of a cyano group, a methoxy group, and a carboxylic acid moiety offers several avenues for chemical modification, making it an attractive starting material for the development of new drugs. This document aims to provide a comprehensive overview of the role of this compound in the synthesis of anti-inflammatory agents, based on currently available scientific literature.

Despite extensive searches of chemical and biological databases, there is a notable lack of specific, publicly available research detailing the direct use of this compound as a starting material for the synthesis of named anti-inflammatory agents with demonstrated biological activity. While the broader class of benzoic acid derivatives is well-represented in the field of anti-inflammatory drug discovery, with many compounds acting as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), the specific application of this particular molecule remains largely unexplored in published literature.

This document will, therefore, focus on the potential applications of this compound based on the known reactivity of its functional groups and by drawing parallels with structurally similar compounds that have established roles in the synthesis of anti-inflammatory drugs.

Potential Synthetic Applications in Anti-Inflammatory Drug Discovery

The structural features of this compound suggest several plausible synthetic routes to generate compounds with potential anti-inflammatory activity. The primary mechanisms of action for many NSAIDs involve the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. The design of novel COX inhibitors often focuses on creating molecules that can effectively bind to the active site of these enzymes.

Amide and Ester Derivatives

The carboxylic acid group of this compound is a prime site for modification to create amide and ester derivatives. This approach is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.

Hypothetical Synthesis of Amide Derivatives:

A plausible synthetic route would involve the coupling of this compound with various amines to generate a library of amide derivatives. This can be achieved through standard peptide coupling reactions.

G cluster_0 Synthesis of Amide Derivatives 2-Cyano-5-methoxybenzoic_acid This compound Amide_Derivative 2-Cyano-5-methoxy-N-R-benzamide 2-Cyano-5-methoxybenzoic_acid->Amide_Derivative Amine R-NH2 Amine->Amide_Derivative Coupling_Reagent Coupling Reagent (e.g., DCC, EDC) Coupling_Reagent->Amide_Derivative

Caption: Hypothetical workflow for the synthesis of amide derivatives.

Heterocyclic Scaffolds

The cyano group offers a versatile handle for the construction of various heterocyclic ring systems, which are common scaffolds in many anti-inflammatory drugs, including selective COX-2 inhibitors like Celecoxib. For instance, the cyano group can participate in cyclization reactions to form pyrazole, imidazole, or other nitrogen-containing heterocycles.

Relevant Signaling Pathways for Anti-Inflammatory Action

The primary target for many anti-inflammatory drugs is the arachidonic acid cascade, which leads to the production of pro-inflammatory prostaglandins. Inhibition of COX enzymes is a key mechanism to disrupt this pathway.

G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs NSAIDs / COX-2 Inhibitors NSAIDs->COX1_COX2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs.

Experimental Protocols (Hypothetical)

While no specific protocols for the synthesis of anti-inflammatory agents from this compound have been found in the literature, the following represents a general, hypothetical protocol for the synthesis of an amide derivative, a common step in drug discovery.

General Protocol for the Synthesis of a 2-Cyano-5-methoxybenzamide Derivative:

  • Materials:

    • This compound

    • Substituted amine (e.g., aniline derivative)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Add the substituted amine (1 equivalent) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of DCC or EDC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

    • Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • Characterize the purified product by NMR, IR, and mass spectrometry.

Data Presentation (Hypothetical)

In the absence of experimental data, the following table illustrates how quantitative data for a series of hypothetically synthesized 2-Cyano-5-methoxybenzamide derivatives could be presented. This would typically include reaction yields and biological activity data, such as IC50 values for COX-1 and COX-2 inhibition.

Compound IDR-Group (Amine)Yield (%)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Hypothetical-1 Phenyl----
Hypothetical-2 4-Fluorophenyl----
Hypothetical-3 4-Methylphenyl----
Celecoxib (Ref.) --150.04375

Conclusion and Future Directions

While this compound presents itself as a potentially valuable building block for the synthesis of novel anti-inflammatory agents, there is a clear gap in the existing scientific literature regarding its specific applications. The synthetic strategies and biological targets outlined in this document are based on established principles of medicinal chemistry and the known pharmacology of anti-inflammatory drugs.

Future research should focus on the actual synthesis and biological evaluation of derivatives of this compound. A systematic structure-activity relationship (SAR) study of amide, ester, and heterocyclic derivatives would be crucial to identify compounds with potent and selective anti-inflammatory activity. Such studies would not only expand the chemical space for anti-inflammatory drug discovery but also provide valuable insights into the molecular interactions required for effective inhibition of inflammatory pathways. The development of detailed experimental protocols and the generation of robust quantitative data will be essential to validate the therapeutic potential of this promising, yet under-investigated, chemical entity.

Application Notes and Protocols for the Laboratory Preparation of 2-Cyano-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of 2-Cyano-5-methoxybenzoic acid and its key derivatives. The methodologies outlined are based on established chemical literature and are intended to guide researchers in the efficient preparation of these compounds, which are valuable intermediates in pharmaceutical and materials science research.

Synthesis of 2-Bromo-5-methoxybenzoic Acid

A common precursor for this compound is 2-Bromo-5-methoxybenzoic acid, which can be synthesized from m-methoxybenzoic acid.

Experimental Protocol: Bromination of m-methoxybenzoic acid

This protocol describes the bromination of m-methoxybenzoic acid using N-bromosuccinimide (NBS) in the presence of a catalyst system.

Materials:

  • m-methoxybenzoic acid

  • Dichloromethane (CH₂Cl₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium bromide (KBr)

  • Red phosphorus (P)

  • N-bromosuccinimide (NBS)

  • Ethanol

  • Ice water

Procedure:

  • In a 500 mL four-neck flask, sequentially add 75g of dichloromethane, 15.2g (0.1 mol) of m-methoxybenzoic acid, 30 mL of concentrated sulfuric acid, 1.19g (0.01 mol) of potassium bromide, and 1.23g (0.01 mol) of red phosphorus.[1]

  • Initiate stirring and add 26.7g (0.15 mol) of N-bromosuccinimide at 25°C.[1]

  • Maintain the reaction temperature between 25-30°C and allow the reaction to proceed for 3 hours.[1]

  • Monitor the consumption of the starting material using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by pouring the mixture into 200g of ice water.[1]

  • Recover the dichloromethane under reduced pressure.

  • Filter the mother liquor and recrystallize the solid from 65 mL of ethanol to obtain 2-bromo-5-methoxybenzoic acid.[1]

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mol)Yield (%)Purity (%)
m-methoxybenzoic acid152.1515.20.1--
N-bromosuccinimide177.9826.70.15--
2-bromo-5-methoxybenzoic acid231.0421.57-93.499.1

Synthesis of this compound

This section details the conversion of 2-Bromo-5-methoxybenzonitrile to this compound. The synthesis of the intermediate, 2-Bromo-5-methoxybenzonitrile, is also described.

Synthesis of 2-Bromo-5-methoxybenzonitrile from 2-bromo-5-methoxybenzoic acid

Experimental Protocol:

  • In a three-necked flask equipped with a thermometer, ammonia inlet, and a distillation column, add 400 g of 2-bromo-5-methoxybenzoic acid.[2]

  • Heat the flask to 180°C to melt the acid.[2]

  • Introduce ammonia gas while controlling the reaction temperature between 200-230°C for 6 hours.[2]

  • Slowly increase the temperature to 230-250°C for 4 hours, and then to 250-260°C for 2 hours.[2]

  • Continuously distill the crude nitrile from the reaction mixture.

  • Wash the collected crude product with water and then purify by vacuum distillation to obtain 2-Bromo-5-methoxybenzonitrile.[2]

Synthesis of this compound via Hydrolysis

While a direct protocol for the hydrolysis of 2-Bromo-5-methoxybenzonitrile to this compound was not found in the provided search results, a general method for nitrile hydrolysis can be adapted. Typically, this involves heating the nitrile with a strong acid or base.

General Protocol (Acid-Catalyzed Hydrolysis):

Materials:

  • 2-Bromo-5-methoxybenzonitrile

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • In a round-bottom flask, combine 2-Bromo-5-methoxybenzonitrile with an excess of concentrated hydrochloric acid or sulfuric acid in water.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it into ice water.

  • The product, this compound, should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent to purify the product.

Synthesis of 2-Amino-5-methoxybenzoic Acid Derivatives

Synthesis of 2-Amino-5-methoxybenzoic acid

This protocol describes the reduction of 5-Methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 30.0 g (152.2 mmol) of 5-Methoxy-2-nitrobenzoic acid in 250 mL of THF.[3]

  • Add 300 mg of 10% Palladium on carbon (Pd/C) catalyst.[3]

  • Stir the mixture under a hydrogen balloon at room temperature for 18 hours.[3]

  • After the reaction is complete, remove the catalyst by filtration through Celite.[3]

  • Concentrate the filtrate to yield 2-amino-5-methoxybenzoic acid.[3]

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mmol)Yield (%)
5-Methoxy-2-nitrobenzoic acid197.1530.0152.2-
2-amino-5-methoxybenzoic acid167.1625.0-98

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described above.

Synthesis_of_2_Bromo_5_methoxybenzoic_acid start m-methoxybenzoic acid reagents NBS, H₂SO₄, KBr, P Dichloromethane, 25-30°C start->reagents product 2-Bromo-5-methoxybenzoic acid reagents->product

Caption: Synthesis of 2-Bromo-5-methoxybenzoic acid.

Synthesis_of_2_Cyano_5_methoxybenzoic_acid start 2-bromo-5-methoxybenzoic acid step1_reagents NH₃, 200-260°C start->step1_reagents intermediate 2-Bromo-5-methoxybenzonitrile step1_reagents->intermediate step2_reagents H₃O⁺, Heat intermediate->step2_reagents product This compound step2_reagents->product

Caption: Synthesis of this compound.

Synthesis_of_2_Amino_5_methoxybenzoic_acid start 5-Methoxy-2-nitrobenzoic acid reagents H₂, 10% Pd/C THF, Room Temp start->reagents product 2-Amino-5-methoxybenzoic acid reagents->product

Caption: Synthesis of 2-Amino-5-methoxybenzoic acid.

References

Application Notes and Protocols for the Quantification of 2-Cyano-5-methoxybenzoic acid in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Cyano-5-methoxybenzoic acid in a typical reaction mixture. The protocols described herein are essential for monitoring reaction progress, determining yield, and assessing the purity of the final product. Three primary analytical techniques are covered: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound.

Principle

This method utilizes reversed-phase chromatography on a C18 stationary phase. The mobile phase, a mixture of acidified water and an organic solvent, facilitates the separation of the analyte from other components in the reaction mixture. The acidic modifier in the mobile phase suppresses the ionization of the carboxylic acid group, leading to improved peak shape and reproducible retention times. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from reference standards.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • This compound reference standard (purity ≥99%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid or Formic acid (analytical grade).

  • 0.45 µm syringe filters.

Chromatographic Conditions:

ParameterRecommended Conditions
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm (based on UV absorbance of similar structures)
Injection Volume 10 µL

Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the initial mobile phase composition (70% A: 30% B).

Sample Preparation:

  • Reaction Quench: At a specific time point, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent, such as methanol or the initial mobile phase, to a final concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Quantitative Data Summary (Typical Performance)

The following table summarizes typical performance characteristics for the HPLC analysis of substituted benzoic acids. These values can be used as a benchmark for method validation.

ParameterTypical ValueReference
Linearity Range 1 - 200 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 0.05 - 0.5 µg/mL[1][2]
Limit of Quantification (LOQ) 0.2 - 1.5 µg/mL[1][2]
Accuracy (% Recovery) 98 - 102%[1]
Precision (%RSD) < 2%[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.

Principle

The carboxylic acid group of this compound is converted into a more volatile ester (e.g., methyl or ethyl ester) or a silyl ether. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer. Quantification is typically performed using an internal standard.

Experimental Protocol: GC-MS with Derivatization

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents and Materials:

  • This compound reference standard.

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound or a compound with a different retention time).

  • Derivatization agent (e.g., Methanolic HCl for esterification, or BSTFA with 1% TMCS for silylation).

  • Extraction solvent (e.g., ethyl acetate).

  • Anhydrous sodium sulfate.

Sample Preparation and Derivatization (Esterification):

  • Extraction: Acidify the aqueous reaction mixture aliquot with HCl and extract with ethyl acetate.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Esterification: To the dried residue, add 2 mL of 3 M methanolic HCl. Heat the mixture at 60°C for 30 minutes.

  • Neutralization and Extraction: After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with ethyl acetate.

  • Final Preparation: Dry the organic layer, evaporate the solvent, and reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.

GC-MS Conditions:

ParameterRecommended Conditions
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Ion Source Temperature 230 °C
Mass Range Scan from m/z 50-450 or use Selected Ion Monitoring (SIM) for enhanced sensitivity
Quantitative Data Summary (Typical Performance)

The following table presents typical performance data for the GC-MS analysis of derivatized benzoic acid derivatives.

ParameterTypical Value
Linearity Range 0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 10%

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.

Principle

The integral of a specific, well-resolved resonance signal of this compound is compared to the integral of a known amount of a certified internal standard. The concentration of the analyte can then be calculated directly from the ratio of these integrals, the number of protons contributing to each signal, and the molecular weights of the analyte and the internal standard.

Experimental Protocol: ¹H-qNMR

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR data processing software.

Reagents and Materials:

  • This compound sample.

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone, or Benzoic acid).

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the reaction mixture residue into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Parameters:

ParameterRecommended Setting
Pulse Program Standard 90° pulse
Relaxation Delay (d1) 30 seconds (or 5 times the longest T₁ of interest)
Number of Scans 16 - 64 (to achieve adequate signal-to-noise)
Acquisition Time ~4 seconds

Data Processing and Quantification:

  • Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the purity or concentration using the appropriate qNMR equation.

Quantitative Data Summary (Typical Performance)
ParameterTypical ValueReference
Precision (%RSD) < 1%[3]
Accuracy High (traceable to SI units)[3]
Limit of Quantification (LOQ) Dependent on sample concentration and instrument sensitivity

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Aliquot Quench Quench Reaction (e.g., with Methanol) ReactionMixture->Quench Dilution Dilute to within Calibration Range Quench->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Analyte Integration->Quantification Calibration Calibration Curve (from Standards) Calibration->Quantification Standards Reference Standards Standards->Calibration

Caption: Experimental workflow for HPLC quantification.

Analytical_Technique_Selection cluster_techniques Analytical Techniques cluster_considerations Key Considerations Analyte This compound in Reaction Mixture HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS qNMR qNMR Analyte->qNMR Sensitivity Sensitivity HPLC->Sensitivity High Selectivity Selectivity HPLC->Selectivity High Speed Speed/Throughput HPLC->Speed High GCMS->Sensitivity Very High GCMS->Selectivity Very High Volatility Analyte Volatility GCMS->Volatility Requires Derivatization qNMR->Selectivity Moderate (depends on overlap) qNMR->Speed Moderate Purity Absolute Purity qNMR->Purity Primary Method

Caption: Selection of analytical techniques.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyano-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Cyano-5-methoxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways to obtain this compound are:

  • The Sandmeyer Reaction: This involves the diazotization of 2-amino-5-methoxybenzoic acid followed by a cyanation reaction, typically catalyzed by a copper(I) salt.[1]

  • Nucleophilic Aromatic Substitution (Rosenmund-von Braun type reaction): This route involves the cyanation of 2-bromo-5-methoxybenzoic acid using a cyanide source, commonly with a copper or palladium catalyst.

Q2: Which synthesis route generally provides a higher yield?

A2: Both the Sandmeyer reaction and the cyanation of the bromo-precursor can be optimized to achieve high yields. The choice of route often depends on the availability and cost of the starting materials, as well as the specific laboratory capabilities. The synthesis of the precursor 2-bromo-5-methoxybenzoic acid has been reported with yields of up to 93.6%, and the precursor 2-amino-5-methoxybenzoic acid can be synthesized with a yield of 98%. With optimized conditions for the final cyanation step, both routes are viable for high-yield production.

Q3: What are the most critical parameters to control for a successful Sandmeyer reaction?

A3: For a successful Sandmeyer reaction, the most critical parameters to control are:

  • Temperature: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • Purity of Reagents: The purity of the starting amine, sodium nitrite, and copper(I) cyanide is crucial for minimizing side reactions.

  • Reaction Time: The diazonium salt should be used immediately after its formation as it is prone to decomposition.

Q4: What are common challenges in the cyanation of 2-bromo-5-methoxybenzoic acid?

A4: Common challenges include:

  • Catalyst Deactivation: The catalyst, often a copper or palladium complex, can be sensitive to impurities and may deactivate, leading to a sluggish or incomplete reaction.

  • Harsh Reaction Conditions: Traditional Rosenmund-von Braun conditions often require high temperatures, which can lead to the formation of byproducts.

  • Product Purification: The use of stoichiometric amounts of copper cyanide and polar, high-boiling solvents can complicate the isolation and purification of the final product.[2]

Troubleshooting Guides

Low Yield
IssuePossible Cause(s)Recommended Solution(s)
Sandmeyer Reaction: Low conversion of the starting amine.1. Incomplete diazotization. 2. Decomposition of the diazonium salt.1. Ensure the reaction is maintained at 0-5 °C. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper. 2. Use the diazonium salt immediately after preparation. Avoid any unnecessary delays.
Cyanation of Bromo-precursor: The reaction stalls or is incomplete.1. Catalyst deactivation due to moisture or impurities. 2. Insufficient reaction temperature or time.1. Ensure all glassware is oven-dried and reagents are anhydrous. Consider adding more catalyst if deactivation is suspected.[3] 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Ensure the reaction is allowed to proceed for a sufficient duration.[3]
General: Significant loss of product during workup.1. Product is partially soluble in the aqueous layer during extraction. 2. Inefficient precipitation or recrystallization.1. Adjust the pH of the aqueous layer to ensure the carboxylic acid is fully protonated and less soluble. 2. Optimize the recrystallization solvent system and use minimal amounts of cold solvent for washing the crystals.
Impurity Formation
IssuePossible Cause(s)Recommended Solution(s)
Formation of a phenol byproduct (2-hydroxy-5-methoxybenzoic acid) in the Sandmeyer reaction.Decomposition of the diazonium salt before the addition of the cyanide nucleophile.Maintain a low temperature (0-5 °C) throughout the diazotization and cyanation steps. Ensure the diazonium salt is used immediately.
Presence of unreacted 2-bromo-5-methoxybenzoic acid.Incomplete cyanation reaction.Optimize reaction conditions: increase reaction time, temperature, or catalyst loading. Ensure the cyanide source is of high purity and sufficient quantity.
Formation of a dark, tarry substance.Polymerization or decomposition of starting materials or products under harsh reaction conditions.Use milder reaction conditions where possible. For the Rosenmund-von Braun reaction, modern catalytic systems often allow for lower temperatures.[4]
Discolored final product (yellowish or brownish).Presence of colored impurities from side reactions or residual catalyst.Treat a solution of the crude product with activated carbon before recrystallization. Perform multiple recrystallizations if necessary.

Experimental Protocols

Synthesis of 2-Amino-5-methoxybenzoic Acid (Precursor for Sandmeyer Reaction)

This protocol describes the reduction of 5-methoxy-2-nitrobenzoic acid.

Reaction Scheme:

m-methoxybenzoic acid --(Brominating agent, catalyst)--> 2-bromo-5-methoxybenzoic acid

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Troubleshooting Logic: Low Yield in Synthesis

Low_Yield_Troubleshooting cluster_sandmeyer Sandmeyer Reaction cluster_cyanation_bromo Cyanation of Bromo-precursor Start Low Yield Observed Check_Route Which Synthesis Route? Start->Check_Route S_Check_Diazotization Incomplete Diazotization? Check_Route->S_Check_Diazotization Sandmeyer C_Check_Catalyst Catalyst Deactivation? Check_Route->C_Check_Catalyst Cyanation S_Sol_Temp Action: Check/Maintain 0-5 °C Temperature S_Check_Diazotization->S_Sol_Temp Yes S_Check_Decomp Diazonium Salt Decomposition? S_Check_Diazotization->S_Check_Decomp No S_Sol_Nitrite Action: Use slight excess of NaNO₂ S_Sol_Temp->S_Sol_Nitrite S_Sol_Immediate_Use Action: Use diazonium salt immediately after formation S_Check_Decomp->S_Sol_Immediate_Use Yes C_Sol_Anhydrous Action: Ensure anhydrous conditions & pure reagents C_Check_Catalyst->C_Sol_Anhydrous Yes C_Check_Conditions Suboptimal Conditions? C_Check_Catalyst->C_Check_Conditions No C_Sol_Optimize Action: Optimize temperature, time, and catalyst loading C_Check_Conditions->C_Sol_Optimize Yes

Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 2-Cyano-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-Cyano-5-methoxybenzoic acid (CAS: 179028-65-0).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomeric Byproducts: Formation of other positional isomers during substitution reactions on the aromatic ring.

  • Hydrolysis Products: Partial or complete hydrolysis of the nitrile group to an amide or carboxylic acid, especially under harsh acidic or basic conditions.

  • Residual Solvents: Solvents used in the synthesis and work-up procedures.

  • Colored Impurities: Highly conjugated byproducts that can impart a yellow or brownish hue to the final product.

Q2: My purified this compound has a persistent off-white or yellowish color. How can I remove it?

A2: Discoloration is a common issue arising from trace impurities. Here are a few effective methods to address this:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

  • Recrystallization: One or more recrystallization steps from an appropriate solvent system can effectively remove colored impurities that have different solubility profiles from the desired product.

  • Column Chromatography: For stubborn coloration, column chromatography using silica gel can be an effective method to separate the colored impurities.

Q3: I am experiencing low yield after recrystallization. What are the likely causes and how can I improve it?

A3: Low recovery is a frequent challenge in recrystallization. The primary reasons and their solutions are:

  • Excessive Solvent Usage: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus is pre-heated.

  • Inappropriate Solvent Choice: The ideal solvent should have high solubility for the compound when hot and low solubility when cold. If solubility remains high at lower temperatures, significant product loss will occur. A thorough solvent screening is recommended.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of smaller, less pure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: The product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Re-heating and Adding More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature upon cooling.

  • Changing the Solvent System: The chosen solvent may not be suitable. Experiment with a different solvent or a mixed-solvent system. For a polar compound like this compound, a mixture of a good solvent (like ethanol or methanol) and a poor solvent (like water or hexane) can be effective.

  • Inducing Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low or No Crystal Formation Too much solvent used.Boil off some solvent to concentrate the solution and cool again.
The solution is supersaturated.Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.
Inappropriate solvent.Perform a solvent screening to find a more suitable solvent or solvent system.
Product "Oils Out" The melting point of the solute is lower than the boiling point of the solvent.Select a lower-boiling solvent.
High concentration of impurities depressing the melting point.Re-dissolve the oil in more hot solvent and try cooling more slowly. Consider a preliminary purification step like acid-base extraction.
Discolored Crystals Colored impurities are co-precipitating with the product.Add a small amount of activated carbon to the hot solution and perform a hot filtration before cooling.
Oxidation of the compound.Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Acid-Base Extraction Troubleshooting
Problem Possible Cause Solution
Emulsion Formation at the Interface Vigorous shaking of the separatory funnel.Gently swirl or invert the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Incomplete Precipitation After Acidification Insufficient acid added.Check the pH of the aqueous layer with pH paper and add more acid until it is strongly acidic (pH 1-2).
The product has some solubility in the acidic aqueous solution.Cool the solution in an ice bath to maximize precipitation. If precipitation is still poor, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the product.
Low Purity of Recovered Product Incomplete separation of layers.Allow sufficient time for the layers to separate completely. Perform a "back-extraction" of the aqueous layer with a fresh portion of organic solvent to remove any trapped neutral impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, isopropanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. Ethanol/water or isopropanol are good starting points. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves. If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction for Purification

Objective: To separate this compound from neutral impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Aqueous basic solution (e.g., 1 M sodium bicarbonate or 1 M sodium hydroxide)

  • Aqueous acidic solution (e.g., 6 M hydrochloric acid)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether in a separatory funnel.[1]

  • Extraction: Add an equal volume of a 1 M aqueous basic solution (e.g., sodium bicarbonate) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure.[1] The acidic this compound will react with the base to form its water-soluble salt.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the salt of the desired product into a clean beaker.

  • Back-washing (Optional): To remove any remaining neutral impurities from the aqueous layer, add a fresh portion of the organic solvent, shake, and discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding 6 M HCl until the solution is strongly acidic (pH 1-2), which will cause the purified this compound to precipitate out of the solution.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.

Data Presentation

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
WaterHigh100May have low solubility even when hot.
EthanolMedium-High78Often a good choice for aromatic acids.
MethanolHigh65Similar to ethanol, but more volatile.
IsopropanolMedium82Another good alcohol to test.
Ethyl AcetateMedium77Good for moderately polar compounds.
TolueneLow111May be suitable if the compound is less polar.
Ethanol/WaterVariableVariableA versatile mixed-solvent system.
Ethyl Acetate/HexaneVariableVariableGood for adjusting polarity for optimal crystallization.

Table 2: Hypothetical Purity Improvement Data

Purification MethodStarting Purity (%)Purity after 1st Pass (%)Purity after 2nd Pass (%)Typical Yield (%)
Recrystallization (Ethanol/Water)8595>9970-85
Recrystallization (Isopropanol)8596>9975-90
Acid-Base Extraction8592N/A>90
Column Chromatography85>99N/A60-80

Note: These are hypothetical values and actual results may vary based on the nature and amount of impurities.

Mandatory Visualization

Purification_Workflow cluster_0 Initial Purification cluster_1 Purification Options cluster_2 Final Product Crude_Product Crude 2-Cyano-5- methoxybenzoic acid Dissolution Dissolution in Organic Solvent Crude_Product->Dissolution Acid_Base Acid-Base Extraction Dissolution->Acid_Base Aqueous Base Recrystallization Recrystallization Dissolution->Recrystallization Hot Solvent Chromatography Column Chromatography Dissolution->Chromatography Eluent Pure_Product Pure 2-Cyano-5- methoxybenzoic acid Acid_Base->Pure_Product Acidification & Isolation Recrystallization->Pure_Product Cooling & Filtration Chromatography->Pure_Product Solvent Evaporation

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Identified Impurity_Check Analyze Impurity Profile (TLC, HPLC, NMR) Start->Impurity_Check Color_Issue Colored Impurities? Impurity_Check->Color_Issue Purity_Issue Low Purity? Impurity_Check->Purity_Issue Yield_Issue Low Yield? Impurity_Check->Yield_Issue Color_Issue->Purity_Issue No Charcoal Use Activated Carbon Color_Issue->Charcoal Yes Purity_Issue->Yield_Issue No Recrystallize Re-recrystallize Purity_Issue->Recrystallize Yes Acid_Base Perform Acid-Base Extraction Purity_Issue->Acid_Base If neutral impurities Optimize_Solvent Optimize Recrystallization Solvent/Volume Yield_Issue->Optimize_Solvent Yes Done Done Yield_Issue->Done No Charcoal->Recrystallize Column_Chrom Perform Column Chromatography Recrystallize->Column_Chrom If still impure Optimize_Solvent->Recrystallize

References

Common side reactions in the synthesis of 2-Cyano-5-methoxybenzoic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyano-5-methoxybenzoic acid.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the synthesis of this compound, focusing on two primary synthetic routes:

  • Route A: Sandmeyer reaction of 2-amino-5-methoxybenzoic acid followed by hydrolysis.

  • Route B: Rosenmund-von Braun reaction of 2-bromo-5-methoxybenzoic acid followed by hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound via the Sandmeyer reaction (Route A)?

A1: The most prevalent side reactions include the formation of 5-hydroxy-2-methoxybenzoic acid (phenol formation) and 3-methoxybenzoic acid (protodeamination). Phenol formation occurs when the diazonium salt reacts with water, particularly at elevated temperatures. Protodeamination is the replacement of the diazonium group with a hydrogen atom.

Q2: How can I minimize the formation of the phenolic byproduct in the Sandmeyer reaction?

A2: Temperature control is critical. The diazotization step should be carried out at low temperatures, typically between 0-5 °C, to ensure the stability of the diazonium salt. During the cyanation step, maintaining a controlled temperature as specified in the protocol is crucial to prevent the decomposition of the diazonium salt to the corresponding phenol.

Q3: I am observing a significant amount of 3-methoxybenzoic acid in my product from Route A. What is the likely cause and how can I prevent it?

A3: The formation of 3-methoxybenzoic acid is a result of a protodeamination side reaction. This can be minimized by ensuring the diazotization is complete and by using a fresh, high-quality source of copper(I) cyanide. The presence of reducing agents can also promote this side reaction.

Q4: What are the challenges associated with the Rosenmund-von Braun reaction (Route B) for this synthesis?

A4: The classical Rosenmund-von Braun reaction often requires high temperatures (150-250 °C) and polar, high-boiling solvents like DMF or nitrobenzene.[1][2] These harsh conditions can lead to the degradation of starting materials and products, and make purification difficult.[2]

Q5: How can I improve the yield and simplify the purification in the Rosenmund-von Braun synthesis of the intermediate 2-cyano-5-methoxybenzonitrile?

A5: The use of additives like L-proline can promote the Rosenmund-von Braun reaction, allowing for lower reaction temperatures (80-120 °C) and potentially improving yields and simplifying purification.[3] Additionally, using an ionic liquid as the solvent has been shown to improve the reaction conditions.[1]

Q6: During the final hydrolysis step of the nitrile to the carboxylic acid, I am isolating a significant amount of a neutral compound. What is it likely to be?

A6: The most common byproduct during the hydrolysis of the nitrile is the corresponding amide, 2-cyano-5-methoxybenzamide. This occurs due to incomplete hydrolysis.

Q7: How can I ensure complete hydrolysis of the nitrile to the carboxylic acid and avoid the formation of the amide intermediate?

A7: To drive the hydrolysis to completion, you can increase the reaction time, use a higher concentration of the acid or base catalyst, or increase the reaction temperature. However, be mindful that excessively harsh conditions could potentially lead to other side reactions. Monitoring the reaction by TLC or HPLC is recommended to determine the point of complete conversion.

Experimental Protocols

Route A: From 2-Amino-5-methoxybenzoic Acid (Sandmeyer Reaction)

Step 1: Diazotization of 2-Amino-5-methoxybenzoic Acid

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-methoxybenzoic acid in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution, keeping the temperature of the reaction mixture controlled.

  • After the addition is complete, allow the reaction to stir at a slightly elevated temperature (as optimized for the specific substrate) to ensure completion.

Step 3: Hydrolysis of the Nitrile

  • Acidify the reaction mixture from Step 2 with a strong acid (e.g., sulfuric acid).

  • Heat the mixture under reflux until the hydrolysis of the nitrile to the carboxylic acid is complete (monitor by TLC or HPLC).

  • Cool the mixture and collect the precipitated this compound by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Route B: From 2-Bromo-5-methoxybenzoic Acid (Rosenmund-von Braun Reaction)

Step 1: Synthesis of 2-Bromo-5-methoxybenzonitrile

  • In a three-necked flask equipped with a thermometer, a mechanical stirrer, and a distillation setup, add 2-bromo-5-methoxybenzoic acid.

  • Heat the flask to melt the acid (m.p. 162-166 °C).

  • Introduce ammonia gas into the molten acid and heat the mixture at 200-230 °C for several hours.

  • Slowly increase the temperature to 250-260 °C to drive the dehydration of the initially formed amide to the nitrile.

  • Continuously distill the crude 2-bromo-5-methoxybenzonitrile.

  • Purify the distilled product by washing with water and subsequent vacuum distillation.

Step 2: Cyanation (Rosenmund-von Braun Reaction)

  • In a high-pressure reaction vessel, combine 2-bromo-5-methoxybenzonitrile, copper(I) cyanide, and a high-boiling polar solvent (e.g., DMF).

  • Heat the mixture to a high temperature (typically 150-200 °C) for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling, the reaction mixture is typically poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent.

Step 3: Hydrolysis of the Nitrile

  • Follow the hydrolysis procedure outlined in Route A, Step 3.

Data Presentation

The following tables provide illustrative data on expected yields and common impurities for the key reaction steps. Note: This data is for guidance purposes and actual results may vary depending on the specific experimental conditions.

Table 1: Illustrative Yields and Purity for the Sandmeyer Reaction Route (Route A)

StepProductExpected Yield (%)Typical Purity (crude, %)Common Impurities
1 & 2 2-Cyano-5-methoxybenzonitrile60 - 8085 - 955-Hydroxy-2-methoxybenzonitrile, 3-methoxybenzonitrile
3 This compound85 - 95> 902-Cyano-5-methoxybenzamide

Table 2: Illustrative Yields and Purity for the Rosenmund-von Braun Reaction Route (Route B)

StepProductExpected Yield (%)Typical Purity (crude, %)Common Impurities
1 2-Bromo-5-methoxybenzonitrile70 - 85> 90Unreacted 2-bromo-5-methoxybenzoic acid
2 2,5-Dicyanomethoxybenzene50 - 7080 - 90Unreacted 2-bromo-5-methoxybenzonitrile
3 This compound85 - 95> 902-Cyano-5-methoxybenzamide

Visualizations

Reaction Pathways

Synthesis_Pathways cluster_A Route A: Sandmeyer Pathway cluster_B Route B: Rosenmund-von Braun Pathway cluster_H Common Hydrolysis Side Reaction A_start 2-Amino-5-methoxybenzoic acid A_diazonium Diazonium Salt A_start->A_diazonium Diazotization (NaNO₂, HCl, 0-5°C) A_nitrile 2-Cyano-5-methoxybenzonitrile A_diazonium->A_nitrile Sandmeyer Reaction (CuCN) A_side1 5-Hydroxy-2-methoxybenzoic acid (Phenol byproduct) A_diazonium->A_side1 Side Reaction (H₂O, heat) A_side2 3-Methoxybenzoic acid (Protodeamination) A_diazonium->A_side2 Side Reaction (H⁺ source) A_product This compound A_nitrile->A_product Hydrolysis (H₃O⁺, heat) H_amide 2-Cyano-5-methoxybenzamide (Amide byproduct) A_nitrile->H_amide Incomplete Hydrolysis B_start 2-Bromo-5-methoxybenzoic acid B_nitrile 2-Cyano-5-methoxybenzonitrile B_start->B_nitrile Rosenmund-von Braun (CuCN, high temp) B_side1 Unreacted Starting Material B_start->B_side1 Incomplete Reaction B_product This compound B_nitrile->B_product Hydrolysis (H₃O⁺, heat)

Caption: Synthetic pathways to this compound.

Troubleshooting Logic

Troubleshooting_Logic start Problem Encountered During Synthesis low_yield Low Yield of Final Product start->low_yield impurity Presence of Impurities start->impurity incomplete_re Incomplete Reaction low_yield->incomplete_re degradation Product/Intermediate Degradation low_yield->degradation poor_workup Poor Workup/Purification low_yield->poor_workup phenolic_imp Phenolic Impurity (Route A) impurity->phenolic_imp protodeam_imp Protodeamination Product (Route A) impurity->protodeam_imp amide_imp Amide Impurity (Final Step) impurity->amide_imp sm_imp Unreacted Starting Material impurity->sm_imp sol_time Increase Reaction Time incomplete_re->sol_time sol_reagent Check Reagent Quality/Stoichiometry incomplete_re->sol_reagent sol_temp Optimize Temperature Control (especially for diazotization) degradation->sol_temp sol_purification Optimize Purification Method (recrystallization, chromatography) poor_workup->sol_purification phenolic_imp->sol_temp protodeam_imp->sol_reagent sol_hydrolysis Ensure Complete Hydrolysis (adjust time/temp/concentration) amide_imp->sol_hydrolysis sm_imp->sol_time sm_imp->sol_reagent

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Optimizing Derivatization of 2-Cyano-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature during the derivatization of 2-Cyano-5-methoxybenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification and amidation of this compound, with a focus on temperature optimization.

IssuePotential CauseRecommended Solution
Low or No Product Formation 1. Insufficient Reaction Temperature: The activation energy for the reaction may not be met.Gradually increase the reaction temperature in 5-10°C increments. For esterifications, temperatures can range from refluxing alcohol to 180-230°C for higher boiling point alcohols.[1] For amide coupling, temperatures up to 120°C may be necessary, depending on the coupling agent and substrates.[2]
2. Inappropriate Coupling Agent/Catalyst: The chosen reagent may not be effective for this substituted benzoic acid.For amide bond formation, consider using more powerful coupling reagents like HATU or HBTU, especially for less reactive amines. For esterification, ensure the acid catalyst (e.g., H₂SO₄) is of good quality and used in appropriate amounts.
3. Poor Solubility of Starting Materials: this compound or the amine/alcohol may not be fully dissolved at the initial reaction temperature.Select a solvent that dissolves all reactants. It may be necessary to gently warm the mixture to achieve full dissolution before initiating the reaction.
Significant Byproduct Formation 1. Hydrolysis of the Cyano Group: Under strong acidic or basic conditions, particularly at elevated temperatures, the nitrile group can be hydrolyzed to an amide or carboxylic acid.[3][4]If cyano group hydrolysis is observed, consider using milder reaction conditions. For acid-catalyzed esterification, minimize the amount of acid catalyst and reaction time. For amide coupling, choose neutral pH conditions if possible. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
2. Side Reactions of the Coupling Agent: Some coupling agents can decompose at higher temperatures, leading to impurities.Consult the supplier's information for the thermal stability of the coupling agent. If decomposition is suspected, choose a more stable reagent or conduct the reaction at a lower temperature for a longer duration.
3. Amide Bond Formation with Solvent (for amide coupling): If using an amine-containing solvent at elevated temperatures, it may compete with the desired amine.Use a non-reactive solvent for the reaction.
Reaction Stalls or is Incomplete 1. Equilibrium Limitations (for Esterification): Fischer esterification is an equilibrium process.Remove water as it is formed, for example, by using a Dean-Stark apparatus. Using a large excess of the alcohol can also drive the equilibrium towards the product.
2. Deactivation of Catalyst/Reagents: Moisture in the reaction can quench catalysts and coupling agents.Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for the esterification of this compound with ethanol?

A good starting point for Fischer esterification with ethanol is to reflux the mixture (the boiling point of ethanol is 78°C). If the reaction is slow, you can cautiously increase the temperature, but be mindful of potential side reactions like cyano group hydrolysis.

Q2: How can I monitor the progress of the derivatization reaction?

The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting material and the formation of the desired product and any byproducts.

Q3: Are there any specific catalysts recommended for the esterification of this compound?

Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification. Other acid catalysts like p-toluenesulfonic acid can also be used.

Q4: For amide coupling, what is the optimal temperature when using a coupling agent like HATU?

For amide coupling reactions using HATU, a common starting temperature is room temperature (20-25°C). If the reaction is sluggish, the temperature can be gently increased to 40-60°C. It is advisable to monitor the reaction for any degradation of the coupling agent or starting materials at higher temperatures.

Q5: How does the methoxy group on the aromatic ring affect the reaction?

The methoxy group is an electron-donating group, which can slightly increase the electron density on the aromatic ring. However, its effect on the reactivity of the carboxylic acid in esterification or amide coupling is generally minimal compared to the directing effects of the cyano and carboxylic acid groups.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in the desired alcohol (e.g., ethanol, 10-20 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred solution.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using HATU

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent), the desired amine (1.1 equivalents), and HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-60°C.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Reaction Temperature cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis start Dissolve this compound and other reactants in solvent add_catalyst Add catalyst/coupling agent and base (if applicable) start->add_catalyst set_temp Set initial reaction temperature (e.g., 25°C or reflux) add_catalyst->set_temp monitor Monitor reaction progress (TLC, LC-MS) set_temp->monitor decision Reaction complete? monitor->decision increase_temp Increase temperature (e.g., by 10°C) decision->increase_temp No workup Quench reaction and perform aqueous work-up decision->workup Yes increase_temp->monitor purify Purify crude product (e.g., column chromatography) workup->purify analyze Characterize pure product (NMR, MS, etc.) purify->analyze

Caption: Workflow for optimizing reaction temperature in derivatization.

References

Technical Support Center: Troubleshooting Coupling Reactions with 2-Cyano-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of 2-Cyano-5-methoxybenzoic acid in amide and ester coupling reactions. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to help you overcome common issues.

Understanding the Challenge: The "Ortho Effect" and Electronic Deactivation

The low reactivity of this compound can be attributed to a combination of steric and electronic factors. The cyano group (-CN) in the ortho position to the carboxylic acid exerts a strong electron-withdrawing effect. This effect, often referred to as the "ortho effect," increases the acidity of the benzoic acid but can also deactivate the carboxyl group, making it less susceptible to nucleophilic attack by the activating agent in a coupling reaction.[1][2][3] While the linear cyano group may not introduce significant steric bulk, its electronic influence is a primary contributor to reduced reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound failing or giving low yields?

A1: The primary reason is the electronically deactivated nature of the carboxylic acid due to the ortho-cyano group. Standard coupling conditions may not be sufficient to activate the acid effectively. Other contributing factors can include suboptimal choice of coupling reagent, base, solvent, or the presence of moisture.

Q2: What are the best types of coupling reagents for this substrate?

A2: For sterically hindered or electronically deactivated carboxylic acids, more potent coupling reagents are generally required. Onium-salt-based reagents like HATU, HBTU, and PyBOP are often more effective than standard carbodiimides such as DCC or EDC alone.[4][5]

Q3: Can the order of reagent addition impact the reaction outcome?

A3: Yes, particularly when using uronium-based reagents like HATU. It is crucial to pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base before adding the amine. Adding the amine first can lead to the formation of a guanidinium byproduct, consuming both the amine and the coupling reagent.[6]

Q4: What is the role of the base in these coupling reactions?

A4: The base serves to deprotonate the carboxylic acid, forming the carboxylate anion which is the active nucleophile that initiates the coupling process. For sensitive or challenging substrates, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended to avoid side reactions.

Q5: How does solvent choice affect the reaction?

A5: The solvent must be anhydrous and capable of dissolving all reactants. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used. Poor solubility of any of the starting materials can significantly impede the reaction.

Troubleshooting Guide: Low Reactivity of this compound

This section provides a structured approach to troubleshooting common issues encountered during coupling reactions with this compound.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Insufficient Acid Activation Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP. These are known to be more effective for hindered and electron-deficient substrates.
Suboptimal Base Use a non-nucleophilic, hindered base like DIPEA. Ensure at least two equivalents are used to neutralize the acid and any acidic byproducts.
Incorrect Order of Addition For HATU/HBTU, pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes at room temperature before adding the amine.
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Solubility If reactants are not fully dissolved, consider switching to a solvent with higher polarity, such as DMF or NMP. Gentle heating may also improve solubility, but should be monitored to avoid side reactions.
Problem 2: Formation of Side Products
Potential Cause Suggested Solution
Guanidinylation of Amine This occurs with uronium reagents (HATU, HBTU) when the amine is present before the carboxylic acid is fully activated. Follow the pre-activation protocol strictly.
Racemization (if using chiral amines) Use additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization. Running the reaction at a lower temperature (e.g., 0 °C) can also help.
Reaction with other functional groups If your amine or alcohol contains other nucleophilic groups, consider using protecting groups to prevent unwanted side reactions.

Data Presentation: Comparison of Coupling Conditions

The following tables provide illustrative data on the impact of different coupling reagents and conditions on the yield of amide and ester formation with ortho-substituted benzoic acids. Note: This data is representative and may not directly reflect the exact yields for this compound, but serves as a guide for reagent selection.

Table 1: Illustrative Yields for Amide Coupling with an ortho-Substituted Benzoic Acid

Coupling ReagentBaseSolventTemperature (°C)Time (h)Illustrative Yield (%)
EDC/HOBtDIPEADMF252440-60
DCC/DMAP-DCM251850-70
HBTUDIPEADMF251275-90
HATU DIPEA DMF 25 4 >90
PyBOPDIPEADMF25680-95

Table 2: Illustrative Yields for Esterification with an ortho-Substituted Benzoic Acid

Coupling MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Illustrative Yield (%)
Fischer EsterificationH₂SO₄ (catalytic)MethanolReflux2450-70
Steglich EsterificationDCC/DMAPDCM251270-85
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chloride, DMAPToluene25685-95

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution, followed by HATU (1.1-1.2 eq.).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color.

  • Amine Addition: Add the desired amine (1.0-1.1 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Esterification using DCC/DMAP (Steglich Esterification)
  • Preparation: In a dry round-bottom flask, dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM dropwise to the cooled reaction mixture. A white precipitate (dicyclohexylurea, DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography to yield the desired ester.

Visualizing the Process: Diagrams and Workflows

Troubleshooting Workflow

TroubleshootingWorkflow cluster_reagent Reagent Optimization cluster_base Base Optimization cluster_order Procedure Optimization cluster_solvent Solvent & Purity Check Start Low Yield in Coupling Reaction CheckReagent Review Coupling Reagent Is it potent enough? Start->CheckReagent ReagentOK Reagent is appropriate (e.g., HATU) CheckReagent->ReagentOK Yes SwitchReagent Switch to HATU, HCTU, or PyBOP CheckReagent->SwitchReagent No CheckBase Evaluate Base Is it non-nucleophilic and in excess? BaseOK Base is appropriate (e.g., DIPEA) CheckBase->BaseOK Yes SwitchBase Use DIPEA (2-3 eq.) CheckBase->SwitchBase No CheckOrder Verify Order of Addition Was pre-activation performed? OrderOK Pre-activation was performed CheckOrder->OrderOK Yes ImplementPreactivation Implement pre-activation step (15-30 min) CheckOrder->ImplementPreactivation No CheckSolvent Assess Solubility & Purity Are reactants dissolved? Is solvent anhydrous? SolventOK Reactants soluble, solvent is anhydrous CheckSolvent->SolventOK Yes OptimizeSolvent Use anhydrous DMF/NMP Ensure reagent purity CheckSolvent->OptimizeSolvent No ReagentOK->CheckBase BaseOK->CheckOrder OrderOK->CheckSolvent End Successful Coupling SolventOK->End Problem likely resolved

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Reaction Mechanism: HATU-Mediated Amide Coupling

HATU_Mechanism RCOOH This compound Carboxylate Carboxylate Anion RCOOH->Carboxylate - H⁺ Base DIPEA (Base) Base->RCOOH HATU HATU ActiveEster OAt-Active Ester HATU->ActiveEster Byproducts HOAt + Tetramethylurea HATU->Byproducts - Tetramethylurea Amine R'-NH₂ (Amine) Amide Amide Product Amine->Amide Carboxylate->ActiveEster + HATU ActiveEster->Amide + R'-NH₂ ActiveEster->Byproducts - HOAt

Caption: The activation and coupling pathway for HATU-mediated amide synthesis.

Reaction Mechanism: EDC/HOBt-Mediated Amide Coupling

EDC_HOBt_Mechanism RCOOH This compound O_Acylisourea O-Acylisourea (unstable) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt HOBt HOBt_Ester HOBt-Active Ester HOBt->HOBt_Ester Amine R'-NH₂ (Amine) Amide Amide Product Amine->Amide O_Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea Byproduct O_Acylisourea->Urea HOBt_Ester->HOBt regenerated HOBt_Ester->Amide + R'-NH₂

Caption: The two-step activation process in EDC/HOBt-mediated coupling.

References

Preventing hydrolysis of the nitrile group in 2-Cyano-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Cyano-5-methoxybenzoic acid. This resource provides researchers, scientists, and drug development professionals with detailed guidance on handling this compound, with a specific focus on preventing the undesired hydrolysis of the nitrile functional group.

Frequently Asked Questions (FAQs)

Q1: Why is the nitrile group in my this compound sample hydrolyzing?

The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic aqueous conditions, converting first to an amide intermediate and subsequently to a carboxylic acid.[1][2][3][4][5][6] The presence of the inherent carboxylic acid group in the molecule can create a locally acidic environment, which may catalyze this hydrolysis, especially in the presence of water and heat.

Q2: What specific experimental conditions are most likely to cause nitrile hydrolysis?

Hydrolysis of the nitrile group is primarily promoted by the following conditions:

  • Strong Acids: Heating the compound in the presence of strong aqueous acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will readily hydrolyze the nitrile to a carboxylic acid.[1][6][7]

  • Strong Bases: Heating with strong aqueous bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), also facilitates hydrolysis, typically yielding a carboxylate salt.[6][7]

  • Elevated Temperatures: The rate of hydrolysis is significantly increased at higher temperatures, especially when refluxing in protic solvents (e.g., water, ethanol).[7][8]

  • Presence of Water: Water is a necessary reagent for hydrolysis. Reactions run in aqueous or non-anhydrous solvents are at high risk.

Q3: How can I perform reactions on the carboxylic acid group while keeping the nitrile group intact?

The key is to select reagents and conditions that are mild and anhydrous.

  • Esterification: Instead of traditional Fischer esterification (which uses strong acid and generates water), convert the carboxylic acid to an acid chloride first using thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous, non-protic solvent (like DCM or THF). The resulting acid chloride can then be reacted with an alcohol to form the ester under mild conditions.

  • Amide Coupling: Utilize standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDEC), or HATU. These reagents work under anhydrous and generally neutral pH conditions, efficiently forming amides without affecting the nitrile group.

Q4: Are there any specific reagents or solvents I should avoid when trying to preserve the nitrile group?

Yes. To minimize the risk of hydrolysis, you should avoid:

  • Prolonged heating in any protic solvent (e.g., water, methanol, ethanol), even under neutral conditions.

  • Strong mineral acids (HCl, H₂SO₄, H₃PO₄) and strong bases (NaOH, KOH, LiOH), particularly in aqueous solutions.

  • Reaction conditions that generate water as a byproduct without its subsequent removal.

Q5: Is it possible to protect the nitrile group before carrying out other reactions?

While protecting groups are a common strategy in organic synthesis, specific protecting groups for nitriles are not as common as for other functional groups like alcohols or amines.[9] The most reliable and widely practiced strategy for preventing nitrile hydrolysis is the careful control of reaction conditions—specifically, maintaining an anhydrous and pH-neutral environment and using the lowest feasible temperature.

Troubleshooting Guide: Unwanted Nitrile Hydrolysis

This guide helps identify and solve common issues related to the accidental hydrolysis of the nitrile group in this compound.

Symptom / Observation Potential Cause Recommended Solution
Formation of 2-amido-5-methoxybenzoic acid or 5-methoxyisophthalic acid detected by LC-MS, GC-MS, or NMR.Presence of Water: Trace or significant amounts of water in the reaction mixture.Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
The reaction mixture becomes acidic, and byproduct formation is observed over time.Acid-Catalyzed Hydrolysis: The reaction is run under strongly acidic conditions (e.g., for esterification).For reactions involving the carboxylic acid, switch to milder, non-acidic methods. For example, use a coupling agent for amide formation or convert to an acid chloride for ester formation.
The reaction involves a strong base, leading to nitrile degradation.Base-Catalyzed Hydrolysis: Use of aqueous bases like NaOH or KOH for deprotonation or saponification.Use non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) for acid scavenging. If a stronger base is needed, consider non-hydroxide bases like potassium carbonate in an anhydrous solvent.
The desired reaction is sluggish, and forcing conditions (high heat) lead to byproduct formation.High Reaction Temperature: Elevated temperatures are accelerating the rate of hydrolysis.[7]Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. Monitor the reaction progress closely to find the optimal balance between reaction rate and byproduct formation.

Visualizations

HydrolysisPathway Start This compound Amide Amide Intermediate (2-Carbamoyl-5-methoxybenzoic acid) Start->Amide H₃O⁺ or OH⁻, H₂O (Mild Conditions) Final Diacid Product (5-Methoxyisophthalic acid) Amide->Final H₃O⁺ or OH⁻, H₂O, Δ (Harsh Conditions)

Caption: The hydrolysis pathway of this compound under acidic or basic conditions.

DecisionWorkflow Workflow for Preserving the Nitrile Group Start Goal: Selective reaction on the carboxylic acid of This compound CheckAnhydrous Are strictly anhydrous conditions possible? Start->CheckAnhydrous CheckConditions Are reaction conditions strongly acidic or basic? CheckAnhydrous->CheckConditions No AnhydrousMethod Proceed: Use anhydrous methods (e.g., SOCl₂, EDC, HATU) in aprotic solvents (DCM, THF). CheckAnhydrous->AnhydrousMethod Yes MildConditions Proceed with Caution: Use lowest possible temperature and monitor for hydrolysis byproducts. CheckConditions->MildConditions No (pH is neutral) HighRisk High Risk of Hydrolysis: Re-evaluate synthetic route. Avoid aqueous acids/bases and high heat. CheckConditions->HighRisk Yes

Caption: Decision workflow for planning reactions on this compound.

Key Experimental Protocol

Protocol: Synthesis of Methyl 2-Cyano-5-methoxybenzoate via the Acid Chloride Intermediate

This protocol describes the esterification of the carboxylic acid group while preserving the nitrile functionality by avoiding water and strong acids in the final ester-forming step.

Reagents & Materials
This compound
Thionyl chloride (SOCl₂)
Anhydrous Dichloromethane (DCM)
Anhydrous Methanol (MeOH)
Anhydrous Triethylamine (TEA)
Nitrogen or Argon gas supply
Oven-dried round-bottom flasks and glassware
Magnetic stirrer and stir bars
Ice bath

Methodology:

Step 1: Formation of the Acid Chloride

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 eq).

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous DCM (e.g., 20 mL per gram of starting material) via syringe.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. A small amount of anhydrous DMF (1-2 drops) can be added as a catalyst.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).

  • Remove the excess solvent and SOCl₂ under reduced pressure to obtain the crude 2-cyano-5-methoxybenzoyl chloride, which should be used immediately in the next step.

Step 2: Ester Formation

  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM (15 mL per gram of original starting material) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous methanol (1.5 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM (5 mL per gram of original starting material).

  • Add the methanol/triethylamine solution dropwise to the stirred acid chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours or until completion as monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude methyl 2-cyano-5-methoxybenzoate by flash column chromatography or recrystallization as required.

References

Scaling up the synthesis of 2-Cyano-5-methoxybenzoic acid from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Cyano-5-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this compound from the laboratory to a pilot plant. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s) Relevant Stage
Low Yield in Step 1 (Reduction) Incomplete reaction- Ensure the catalyst (Pd/C) is active and not poisoned.- Increase reaction time or hydrogen pressure.- Check for leaks in the hydrogenation apparatus.Step 1: Reduction
Catalyst poisoning- Use a fresh batch of catalyst.- Purify the starting material (5-Methoxy-2-nitrobenzoic acid) to remove any catalyst poisons.Step 1: Reduction
Low Yield in Step 2 (Sandmeyer Reaction) Incomplete diazotization- Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite.- Use a stoichiometric amount of sodium nitrite.Step 2: Cyanation
Premature decomposition of the diazonium salt- Maintain a low temperature (0-5 °C) throughout the diazotization and before the addition to the cyanide solution.- Avoid exposure of the diazonium salt solution to direct sunlight.Step 2: Cyanation
Inefficient cyanation- Ensure the copper(I) cyanide is of high purity and freshly prepared if possible.- Control the rate of addition of the diazonium salt solution to the cyanide solution to maintain the reaction temperature.Step 2: Cyanation
Product Contamination (Dark Color) Formation of azo-compound byproducts- Ensure complete diazotization and rapid consumption of the diazonium salt in the cyanation step.- Purify the crude product by recrystallization.Step 2: Cyanation
Residual copper salts- Wash the crude product thoroughly with water and a suitable organic solvent.- Consider an acid wash to remove copper impurities.Step 2: Cyanation
Foaming during Diazotization Rapid evolution of nitrogen gas- Add the sodium nitrite solution slowly and sub-surface if possible.- Ensure adequate headspace in the reactor.Step 2: Cyanation
Thermal Runaway Hazard Exothermic nature of the Sandmeyer reaction- At pilot scale, ensure the reactor has adequate cooling capacity.- Control the addition rate of the diazonium salt solution carefully.- Monitor the reaction temperature continuously with a reliable probe.Step 2: Cyanation

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and scalable two-step synthesis begins with the reduction of 5-Methoxy-2-nitrobenzoic acid to 2-Amino-5-methoxybenzoic acid. This is followed by a Sandmeyer reaction to convert the amino group to a cyano group, yielding the final product.

Q2: What are the critical safety precautions when handling cyanides in this synthesis?

A2: Due to the high toxicity of cyanides, stringent safety measures are essential.[1][2]

  • Engineering Controls: All manipulations of solid cyanide salts and the cyanation reaction itself must be conducted in a well-ventilated fume hood or a closed reactor system at the pilot scale.[1] A dedicated cyanide work area should be established.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile or neoprene for incidental contact, butyl rubber for extended handling).[1]

  • Emergency Preparedness: An emergency cyanide spill kit and a cyanide antidote kit should be readily available. All personnel must be trained in their use.[2] Ensure safety showers and eyewash stations are accessible.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and environmental regulations.[3][4]

Q3: How can I monitor the progress of the reactions?

A3:

  • Step 1 (Reduction): The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (5-Methoxy-2-nitrobenzoic acid). High-Performance Liquid Chromatography (HPLC) can provide more quantitative data.

  • Step 2 (Sandmeyer Reaction): HPLC is the recommended method for monitoring the consumption of 2-Amino-5-methoxybenzoic acid and the formation of this compound.[5][6][7][8]

Q4: What are the key differences when scaling up from the lab to a pilot plant?

A4:

  • Heat Transfer: The Sandmeyer reaction is exothermic. Heat dissipation is less efficient in larger reactors due to a lower surface-area-to-volume ratio. Therefore, precise temperature control and a robust cooling system are critical at the pilot scale to prevent thermal runaway.

  • Reagent Addition: The rate of addition of the diazonium salt solution must be carefully controlled at a larger scale to manage the reaction exotherm.

  • Safety: The handling of large quantities of cyanides requires more stringent engineering controls, such as closed-system transfers and dedicated ventilation.

  • Mixing: Efficient agitation is crucial in large reactors to ensure homogenous reaction conditions.

Q5: How can I purify the final product, this compound?

A5: The most common method for purification is recrystallization. A suitable solvent system needs to be determined experimentally, but mixtures of ethanol and water or toluene are often effective for similar aromatic acids. The crude product should be washed to remove residual salts and colored impurities before recrystallization.

Experimental Protocols

Step 1: Reduction of 5-Methoxy-2-nitrobenzoic Acid

Lab Scale Protocol

  • Reaction Setup: In a hydrogenation flask, combine 5-Methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152 mmol) and a suitable solvent such as tetrahydrofuran (THF) (250 mL).[3][9]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (e.g., 300 mg, ~1 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (using a balloon or a pressurized system). Repeat this cycle three times.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 18 hours or until the reaction is complete as monitored by TLC or HPLC.[3][9]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-Amino-5-methoxybenzoic acid as a solid. The product can be used in the next step, often without further purification. A typical yield is around 98%.[9]

Pilot Plant Considerations

  • Reactor: Use a pressure-rated hydrogenator.

  • Catalyst Handling: The Pd/C catalyst is pyrophoric when dry. Handle as a wet paste or under an inert atmosphere.

  • Hydrogen Safety: Ensure the pilot plant is equipped with appropriate ventilation and hydrogen detectors.

  • Filtration: Use a closed filter press to remove the catalyst safely.

Step 2: Sandmeyer Cyanation of 2-Amino-5-methoxybenzoic Acid

Lab Scale Protocol

  • Diazotization:

    • In a beaker, dissolve 2-Amino-5-methoxybenzoic acid (e.g., 25.0 g, 149 mmol) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanation:

    • In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of copper(I) cyanide (CuCN) (e.g., 1.1 equivalents) and sodium cyanide (NaCN) (e.g., 1.1 equivalents) in water.

    • Warm this solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain the reaction temperature.

    • After the addition is complete, stir the mixture at 60-70 °C for 1-2 hours until the reaction is complete (monitored by HPLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

    • Filter the crude product and wash it thoroughly with water.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water).

    • Dry the purified this compound in a vacuum oven.

Pilot Plant Considerations

  • Reactor: Use a glass-lined or other suitably corrosion-resistant reactor with a robust cooling jacket.

  • Temperature Control: Precise temperature control is critical. Use automated dosing pumps for the sodium nitrite and diazonium salt solutions, linked to temperature probes to control the addition rate and prevent exotherms.

  • Gas Evolution: The reactor must be vented to a scrubber system to handle the nitrogen gas evolved and any potential hydrogen cyanide vapors.

  • Quenching and Waste Treatment: Have a quenching protocol in place for any residual cyanide in the reaction mixture and waste streams, typically using bleach (sodium hypochlorite) under basic conditions.[3][10]

Visualizations

Synthesis_Pathway A 5-Methoxy-2-nitrobenzoic acid B 2-Amino-5-methoxybenzoic acid A->B Step 1: Reduction H2, Pd/C, THF C This compound B->C Step 2: Sandmeyer Cyanation 1. NaNO2, HCl, 0-5°C 2. CuCN, NaCN, 60-70°C

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Synthesis step1 Step 1: Reduction start->step1 check1 Yield & Purity OK? step1->check1 step2 Step 2: Cyanation check1->step2 Yes issue1 Low Yield/ Impure Product check1->issue1 No check2 Yield & Purity OK? step2->check2 end Final Product check2->end Yes issue2 Low Yield/ Impure Product check2->issue2 No solution1 solution1 issue1->solution1 Troubleshoot: - Catalyst Activity - Reaction Time - H2 Pressure solution1->step1 solution2 solution2 issue2->solution2 Troubleshoot: - Diazotization Temp - Reagent Purity - Addition Rate solution2->step2

Caption: Troubleshooting workflow for the synthesis.

References

Identifying and removing impurities from crude 2-Cyano-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-Cyano-5-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: The isolated product is off-white, yellow, or brown, but the pure compound should be a white solid.

  • Possible Cause: Presence of colored impurities. These can originate from starting materials, byproducts of the synthesis, or degradation products. For instance, if the synthesis involves a nitration step followed by reduction, residual nitro compounds can impart color. Similarly, oxidation of phenolic impurities can lead to colored quinone-like structures.

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Add a small amount of activated carbon (typically 1-2% w/w) and heat the mixture at reflux for 15-30 minutes. Perform a hot filtration to remove the activated carbon, which will have adsorbed the colored impurities. Allow the filtrate to cool slowly to induce crystallization.

    • Recrystallization: One or more recrystallizations from an appropriate solvent system can effectively remove colored impurities. Refer to the detailed recrystallization protocol below.

Problem 2: The yield of purified product after recrystallization is low.

  • Possible Causes:

    • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Using an excessive volume of solvent: This will keep a significant amount of the product dissolved in the mother liquor upon cooling.

    • Cooling the solution too rapidly: This can lead to the formation of small, impure crystals and trap impurities.

    • Premature crystallization: The product may crystallize on the filter paper or funnel during hot filtration.

  • Solutions:

    • Optimize the solvent system: Test different solvents and solvent mixtures to find one where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Use the minimum amount of hot solvent: Add just enough hot solvent to completely dissolve the crude product.

    • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

    • Preheat the filtration apparatus: When performing a hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.

Problem 3: The melting point of the purified product is broad and lower than the literature value.

  • Possible Cause: The presence of residual impurities or solvent. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

  • Solution:

    • Repeat the purification process: If the melting point is significantly off, a second recrystallization or purification by column chromatography may be necessary.

    • Thoroughly dry the product: Ensure all residual solvent is removed by drying the purified crystals under vacuum, preferably in a desiccator or vacuum oven.

Problem 4: Thin Layer Chromatography (TLC) analysis shows multiple spots after purification.

  • Possible Cause: The chosen purification method was not effective in separating the impurities from the product. The impurities may have similar polarity to this compound.

  • Solution:

    • Column Chromatography: This technique offers better separation for compounds with similar polarities. A detailed protocol is provided below.

    • Optimize TLC conditions: Before running a column, optimize the mobile phase for TLC to achieve good separation between the product and impurities (a difference in Rf values of at least 0.2 is ideal).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile depends on the synthetic route. A common synthesis involves the cyanation of a substituted bromobenzoic acid or the oxidation of a corresponding benzonitrile. Potential impurities include:

  • Unreacted starting materials: Such as 2-bromo-5-methoxybenzoic acid or 2-cyano-5-methoxybenzaldehyde.

  • Intermediates: For example, if the synthesis starts from a different precursor.

  • Byproducts: Formed from side reactions during the synthesis.

  • Residual solvents: From the reaction or initial work-up.

Q2: Which purification technique is best for this compound?

A2: The best technique depends on the nature and quantity of the impurities.

  • Recrystallization is a good first choice for removing small amounts of impurities and for obtaining a highly crystalline product.

  • Column chromatography is more effective for separating mixtures with multiple components or impurities with polarities similar to the product.

  • Acid-base extraction can be useful for separating the acidic product from neutral or basic impurities.

Q3: What is a good solvent for recrystallizing this compound?

A3: A systematic solvent screen is the best approach. Start with common solvents of varying polarities. Based on the purification of similar compounds, good starting points for solvent systems include:

  • Ethanol/water mixtures

  • Methanol/water mixtures

  • Isopropanol

  • Ethyl acetate/hexane mixtures

Q4: How can I monitor the purity of this compound?

A4: The purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid) is a common setup.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect the presence of impurities.

Data Presentation

The following table summarizes the expected purity of this compound after applying different purification techniques. The values are based on typical results for similar aromatic carboxylic acids.

Purification MethodStarting Purity (Typical)Purity After 1st PassPurity After 2nd Pass
Recrystallization 85-95%>98%>99.5%
Column Chromatography 70-90%>97%Not typically repeated
Acid-Base Extraction VariableCan significantly improve purity by removing non-acidic impuritiesNot applicable

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) while heating and stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate, determined by prior TLC analysis)

  • Chromatography column

  • Sand

  • Collection tubes

Methodology:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture. The ideal solvent system should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the column, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_start Start: Crude Product cluster_identification Impurity Identification cluster_purification Purification cluster_analysis Purity Analysis cluster_end End: Pure Product crude Crude this compound tlc TLC Analysis crude->tlc Initial Assessment hplc HPLC Analysis crude->hplc Initial Assessment mp Melting Point crude->mp Initial Assessment recryst Recrystallization crude->recryst Choose Method col_chrom Column Chromatography crude->col_chrom Choose Method acid_base Acid-Base Extraction crude->acid_base Choose Method tlc->col_chrom Select Eluent pure_product Pure this compound recryst->pure_product col_chrom->pure_product acid_base->pure_product pure_tlc TLC of Pure Fractions pure_hplc HPLC of Purified Product pure_mp Melting Point of Purified Product pure_product->pure_tlc Final Assessment pure_product->pure_hplc Final Assessment pure_product->pure_mp Final Assessment

Caption: Experimental workflow for identifying and removing impurities from crude this compound.

decision_tree start Crude Product Analysis q1 Are colored impurities present? start->q1 action1 Treat with Activated Carbon during Recrystallization q1->action1 Yes q2 Are impurities neutral or basic? q1->q2 No yes1 Yes no1 No action1->q2 action2 Perform Acid-Base Extraction q2->action2 Yes q3 Are impurities of similar polarity (TLC shows close spots)? q2->q3 No yes2 Yes no2 No action2->q3 action3 Use Column Chromatography q3->action3 Yes action4 Use Recrystallization q3->action4 No yes3 Yes no3 No end_node Pure Product action3->end_node action4->end_node

Caption: Decision tree for selecting the appropriate purification method for this compound.

Technical Support Center: Catalyst Selection for Reactions Involving 2-Cyano-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with 2-Cyano-5-methoxybenzoic acid (CAS: 179028-65-0).[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for catalytic transformations?

A1: this compound has three primary functional groups that can undergo catalytic reactions:

  • Carboxylic Acid (-COOH): This group can be converted into esters (esterification) or amides (amidation).

  • Cyano Group (-CN): The nitrile can be reduced to a primary amine (-CH₂NH₂).

  • Aromatic Ring: The benzene ring can participate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, typically after conversion of one of the ring protons to a halide or triflate.

Q2: I am planning a multi-step synthesis. In what order should I perform reactions on the carboxylic acid and cyano groups?

A2: The optimal reaction sequence depends on the stability of your chosen reagents and intermediates.

  • Protecting the Carboxylic Acid: It is often advantageous to first convert the carboxylic acid to an ester. This protects the acidic proton which can interfere with many organometallic catalysts used for nitrile reduction or cross-coupling reactions.

  • Nitrile Reduction: Catalytic hydrogenation of the nitrile is a common step. Performing this before esterification or amidation can be problematic as the resulting primary amine may react with the carboxylic acid. Therefore, protecting the carboxylic acid first is a common strategy.

Troubleshooting Guides by Reaction Type

Esterification of the Carboxylic Acid Group

Q: My Fischer esterification reaction with a primary alcohol (e.g., ethanol) is showing low yield and the starting material is consumed. What could be the issue?

A: This is a common issue in equilibrium-driven reactions like Fischer esterification. If your starting material is consumed but the desired ester yield is low, consider the following:

  • Side Reactions: Although less common, self-condensation of the benzoic acid derivative might occur, or impurities in the alcohol could lead to side products.[2]

  • Equilibrium: The reaction may have reached equilibrium without favoring the product.

    • Troubleshooting Tip: Use a large excess of the alcohol to shift the equilibrium towards the ester. Additionally, ensure efficient removal of water as it is formed. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Catalyst Deactivation: The acid catalyst (e.g., H₂SO₄) can be deactivated during the reaction.[3]

    • Troubleshooting Tip: For microwave-assisted synthesis in a sealed vessel, adding the catalyst at intervals throughout the reaction can overcome deactivation and improve yield.[3]

Q: What are some alternative catalysts for esterification if standard acid catalysis is not effective?

A: While mineral acids like sulfuric acid are common, other catalysts can be employed.

  • Solid Acid Catalysts: These offer advantages in terms of separation and reusability.

  • Metal-Based Catalysts: Compounds of tin, titanium, or zirconium can be effective, especially at higher temperatures (above 180°C).[4] Tin(II) compounds, in particular, have been used for the esterification of benzoic acids.[4]

Amidation of the Carboxylic Acid Group

Q: I am attempting a direct amidation of this compound with an amine, but the reaction is slow and requires high temperatures. Are there catalytic methods to improve this?

A: Direct amidation is often challenging due to the formation of a stable carboxylate-ammonium salt. Catalysts are essential to facilitate this reaction under milder conditions.

  • Lewis Acid Catalysts: Heterogeneous Lewis acid catalysts can activate the carboxylic acid. Niobium(V) oxide (Nb₂O₅) has been shown to be a highly effective and reusable catalyst for the amidation of a wide range of carboxylic acids and amines.[5] It demonstrates good tolerance to basic additives and water compared to some homogeneous Lewis acids like ZrCl₄.[5]

  • Coupling Reagents: While not strictly catalytic in the traditional sense, using stoichiometric coupling reagents like carbodiimides (e.g., DCC, EDC) with a catalyst like DMAP is a very common and effective method for amide bond formation.

  • Organo-cyanamides: A method using organo-cyanamides with a DMAP catalyst has been developed for the efficient synthesis of diverse amides from carboxylic acids.[6]

Q: Can I convert an ester derivative of my molecule to an amide?

A: Yes, this is a very common two-step approach. First, perform an esterification, then react the resulting ester with an amine (aminolysis). This can sometimes be more efficient than direct amidation. This process can be uncatalyzed or catalyzed by a base, such as sodium methoxide.[7]

Reduction of the Cyano Group

Q: I am trying to reduce the nitrile to a primary amine, but I am observing side products and incomplete conversion. How can I optimize this reduction?

A: The selective reduction of nitriles to primary amines can be challenging due to the formation of secondary and tertiary amine byproducts.[8] The choice of catalyst and reaction conditions is critical.

  • Catalytic Hydrogenation: This is a common, atom-economical method.

    • Catalyst Choice: Palladium (Pd), platinum (Pt), or nickel (Ni) catalysts are frequently used.[9] Raney Nickel is another effective option.[10]

    • Troubleshooting:

      • Side Products: The intermediate imine can react with the product primary amine, leading to secondary amines. To suppress this, the reaction is often carried out in the presence of ammonia or by using specific catalyst systems. Using an acidic anhydride in the reaction medium can lead to the formation of an acylated primary amine, preventing further reaction.[10]

      • Incomplete Conversion: Ensure the catalyst is active and not poisoned. Use sufficient hydrogen pressure and appropriate temperature. The exact conditions will vary depending on the chosen catalyst.[9]

  • Metal Hydride Reagents:

    • LiAlH₄ (Lithium Aluminum Hydride): This is a powerful reducing agent that effectively converts nitriles to primary amines. The reaction is typically performed in an ether solvent, followed by an acidic workup.[9]

    • NaBH₄ (Sodium Borohydride): Generally, NaBH₄ is not strong enough to reduce nitriles on its own but can be effective in the presence of a catalyst based on nickel, palladium, or cobalt.[8]

    • Other Boranes: Diisopropylaminoborane in the presence of catalytic LiBH₄ can also reduce a variety of nitriles effectively.[11]

Quantitative Data Summary

Reaction TypeCatalyst SystemKey ConditionsTypical YieldsReference
Esterification H₂SO₄ (catalytic)Excess alcohol, reflux or microwave (130°C)Good to High[3]
Amidation Nb₂O₅Toluene, 180°CHigh[5]
Nitrile Reduction Pd/C, H₂THF, Room Temp, H₂ balloon98% (for a similar substrate)[12]
Nitrile Reduction Raney Nickel, H₂Acetic Anhydride, 50°C, 50 psiHigh[10]
Suzuki Coupling Pd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O78-88% (for bromo-aminopyridine)[13]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

*To a round-bottom flask, add this compound (1.0 eq.). *Add the desired primary alcohol (e.g., ethanol, 10-20 eq.) as the solvent. *Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%). *Equip the flask with a reflux condenser and heat the mixture to reflux for 4-12 hours, monitoring by TLC.[2] *Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. *Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine. *Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography or recrystallization.

Protocol 2: Catalytic Reduction of Nitrile to Primary Amine

*This protocol is adapted from the reduction of a similar nitro-aromatic compound.[12] *In a flask suitable for hydrogenation, dissolve this compound (or its ester derivative) (1.0 eq.) in a solvent like THF or methanol. *Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-5 mol% Pd). *Evacuate the flask and backfill with hydrogen gas (H₂). For lab scale, a hydrogen balloon is often sufficient. *Stir the mixture vigorously at room temperature for 12-24 hours. *Monitor the reaction by TLC or LC-MS. *Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. *Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

Protocol 3: Suzuki-Miyaura Cross-Coupling (Hypothetical)

*This protocol assumes you are starting with a brominated analogue, e.g., 2-Cyano-4-bromo-5-methoxybenzoic acid. *In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-substrate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[13][14] *Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O).[13] *Heat the reaction mixture, typically between 80-110°C, for 4-24 hours.[13][15] *Monitor the reaction progress by TLC or GC-MS. *After cooling to room temperature, dilute the mixture with an organic solvent and water. *Separate the layers, and extract the aqueous layer with the organic solvent. *Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. *Purify the crude product by column chromatography.

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_catalyst Catalyst Selection cluster_reaction Execution & Analysis start Define Reaction: Esterification, Amidation, etc. reagents Select Reagents & Solvent start->reagents select_cat Select Catalyst Class (e.g., Acid, Metal, Enzyme) reagents->select_cat screen_cat Screen Specific Catalysts (e.g., H2SO4, Pd/C, Nb2O5) select_cat->screen_cat setup Setup Reaction Under Optimized Conditions screen_cat->setup monitor Monitor Progress (TLC/LC-MS) setup->monitor workup Workup & Purification monitor->workup analysis Analyze Product (NMR, MS) workup->analysis

Caption: General experimental workflow for catalyst selection and reaction optimization.

Catalyst_Decision_Tree q1 Target Transformation? r_ester Esterification q1->r_ester Esterification r_amide Amidation q1->r_amide Amidation r_nitrile Nitrile Reduction q1->r_nitrile Nitrile Reduction c_ester1 H2SO4 or p-TsOH with excess alcohol r_ester->c_ester1 Standard Conditions c_ester2 Tin(II) compounds r_ester->c_ester2 High Temp Needed c_amide1 Nb2O5 (Reusable) r_amide->c_amide1 Direct Catalytic c_amide2 Coupling Agents (EDC, DCC) r_amide->c_amide2 Stoichiometric q_nitrile Catalytic H2 or Hydride Source? r_nitrile->q_nitrile Reagent Type? c_nitrile1 Pd/C, PtO2, or Raney Nickel q_nitrile->c_nitrile1 Catalytic H2 c_nitrile2 LiAlH4 q_nitrile->c_nitrile2 Hydride

Caption: Decision tree for selecting a catalyst based on the desired transformation.

Reaction_Pathway cluster_ester Esterification cluster_amide Amidation cluster_reduction Nitrile Reduction start 2-Cyano-5-methoxy- benzoic acid ester Ester Derivative start->ester R-OH, H+ amide Amide Derivative start->amide R-NH2, Catalyst (e.g., Nb2O5) amine Aminomethyl Derivative start->amine Reduction (e.g., LiAlH4) (Carboxylic acid also reduced) ester->amine 1. Reduction (e.g., H2, Pd/C) 2. (Amine from Nitrile)

Caption: Simplified reaction pathways for this compound.

References

Technical Support Center: Monitoring Reactions with 2-Cyano-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on monitoring the progress of chemical reactions involving 2-Cyano-5-methoxybenzoic acid. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for monitoring a reaction with this compound?

A1: The choice of method depends on the specific requirements of your analysis, such as the need for quantitative data, the complexity of the reaction mixture, and the available instrumentation. The three most common and effective techniques are:

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks to see if the starting material is being consumed and a new product is forming. It is fast, inexpensive, and requires minimal sample.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique used for determining reaction kinetics, assessing product purity, and identifying byproducts.[3][4] It offers high specificity and can separate structurally similar compounds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis.[5] Benchtop NMR spectrometers can even be set up for real-time, online reaction monitoring directly in a fume hood.[6][7]

Q2: How can I perform a quick check to see if my reaction has started?

A2: Thin-Layer Chromatography (TLC) is the best method for rapid reaction progress checks. By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on a TLC plate, you can quickly visualize the disappearance of the starting material and the appearance of new spots corresponding to products.[8][9]

Q3: When is a quantitative method like HPLC or NMR necessary?

A3: You should use a quantitative method when you need to determine the reaction rate (kinetics), calculate the yield without isolating the product, or accurately assess the purity of your product.[3][6] These methods are crucial for reaction optimization, scale-up, and ensuring the reproducibility of your results. NMR, in particular, is excellent for identifying reaction intermediates.[6]

Q4: Can I monitor my reaction without using deuterated solvents?

A4: Yes, while NMR spectroscopy traditionally uses deuterated solvents, modern benchtop NMR systems can monitor reactions online without the need for them.[7] The reaction mixture can be pumped from the reactor through the spectrometer and back.[6][7] Additionally, techniques like HPLC and TLC do not require deuterated solvents.

Troubleshooting Guides

This section addresses specific issues you may encounter while monitoring your reactions.

Thin-Layer Chromatography (TLC) Issues

Q: My spots are streaking on the TLC plate. What is the cause and how can I fix it? A: Streaking is often caused by applying a sample that is too concentrated or by the acidic nature of the benzoic acid interacting too strongly with the silica plate.

  • Potential Causes:

    • The sample solution is too concentrated.

    • The compound has poor solubility in the chosen mobile phase.

    • The carboxylic acid group is interacting strongly with the silica gel stationary phase.

  • Troubleshooting Steps:

    • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.

    • Modify the Mobile Phase: Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase. This suppresses the ionization of the benzoic acid, reducing its interaction with the silica gel and resulting in sharper spots.

    • Change the Stationary Phase: If modifying the mobile phase doesn't work, consider using a different type of TLC plate, such as alumina or a reversed-phase (C18) plate.[1]

Q: My starting material and product spots have the same or very similar Rf values. How can I improve their separation? A: Poor separation occurs when the mobile phase is not optimized for the compounds of interest.

  • Potential Causes:

    • The polarity of the mobile phase is either too high or too low.

    • The components have very similar polarities.

  • Troubleshooting Steps:

    • Systematically Vary Solvent Polarity: Prepare several mobile phases with different ratios of a nonpolar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or ethanol).[8] Test these systems to find the one that provides the best separation (ideally, with Rf values between 0.2 and 0.8).

    • Try Different Solvents: If changing the ratio is ineffective, change the solvents themselves. For example, try replacing ethyl acetate with acetone or dichloromethane to alter the selectivity of the separation.

High-Performance Liquid Chromatography (HPLC) Issues

Q: My chromatographic peaks are broad or show significant tailing. How can I improve the peak shape? A: Poor peak shape in HPLC can result from secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Potential Causes:

    • Interaction of the acidic proton of the benzoic acid with free silanol groups on the silica-based column packing.

    • The pH of the mobile phase is inappropriate.

    • The column is degrading or contaminated.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount of an acid like formic acid (0.1%) or phosphoric acid to the mobile phase.[10] This will ensure the carboxylic acid is fully protonated, minimizing interactions with the stationary phase and leading to sharper, more symmetrical peaks.

    • Check Column Health: Flush the column with a strong solvent to remove any contaminants. If peak shape does not improve, the column may need to be replaced.

    • Ensure Complete Dissolution: Make sure your sample is fully dissolved in the mobile phase before injection.

Nuclear Magnetic Resonance (NMR) Issues

Q: How can I get quantitative data from a crude reaction mixture using ¹H NMR? A: Direct integration of peaks in a crude mixture can be misleading. Using an internal standard is the most reliable method for quantification.

  • Potential Causes for Inaccuracy:

    • Incomplete relaxation of different protons.

    • Overlapping peaks.

    • Presence of paramagnetic impurities.

  • Troubleshooting Steps:

    • Use an Internal Standard: Add a known mass of a stable, unreactive compound (the internal standard) to a known mass of your reaction aliquot. The standard should have a simple spectrum with at least one peak that does not overlap with any reactant or product signals.

    • Choose a Suitable Standard: Compounds like 1,3,5-trimethoxybenzene or dimethyl sulfone are often used as internal standards.

    • Calculate Concentration: The concentration of your product can be determined by comparing the integral of a product peak to the integral of the internal standard's peak, after correcting for the number of protons each signal represents.[6]

Comparison of Monitoring Techniques

The table below summarizes the key features of the primary analytical techniques for monitoring reactions with this compound.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on differential adsorption to a solid stationary phase.[11]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.[12]
Data Type Qualitative / Semi-QuantitativeQuantitativeQuantitative & Structural
Primary Use Rapid reaction progress checks, solvent system screening.[1]Purity analysis, kinetic studies, quantitative yield determination.[4]Structural elucidation, identification of intermediates, kinetic analysis.[6]
Speed Fast (5-20 minutes)Moderate (10-30 minutes per sample)Slow (Requires sample prep and scan time)
Relative Cost LowHighHigh

Experimental Protocols & Workflows

Diagram: Selecting a Reaction Monitoring Technique

G start Start: Monitor Reaction qual_check Quick qualitative check needed? start->qual_check quant_data Quantitative data required (e.g., kinetics, yield)? qual_check->quant_data No use_tlc Use Thin-Layer Chromatography (TLC) qual_check->use_tlc Yes struct_info Structural information on intermediates/byproducts needed? quant_data->struct_info No use_hplc Use High-Performance Liquid Chromatography (HPLC) quant_data->use_hplc Yes struct_info->use_hplc No use_nmr Use Nuclear Magnetic Resonance (NMR) struct_info->use_nmr Yes

Caption: Workflow for choosing the appropriate analytical technique.

General Protocol for Reaction Monitoring by TLC
  • Prepare the Eluent: In a developing chamber, add a suitable mobile phase (eluent), for instance, a 9:1 mixture of toluene and ethanol.[8] The solvent level should be about 0.5 cm deep. Close the chamber and let the atmosphere saturate for a few minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[9] Mark lanes for your starting material (SM), the reaction mixture (RM), and a co-spot (CO).

  • Spot the Plate:

    • Dilute a small sample of your starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot to the SM lane.

    • Take a small aliquot (1-2 drops) from your reaction vessel and dilute it. Spot this on the RM lane.

    • In the CO lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.[9]

  • Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the solvent level is below the starting line. Cover the chamber.[9]

  • Visualize: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm).[8] Circle any visible spots with a pencil. The disappearance of the starting material spot in the RM lane indicates reaction progress.

Diagram: Troubleshooting Common TLC Issues

G start Run TLC & Visualize problem What is the issue? start->problem streaking Spots are streaking problem->streaking Streaking no_sep Poor or no separation (spots have same Rf) problem->no_sep Poor Separation no_spots No spots visible under UV problem->no_spots No UV Spots sol_streaking 1. Dilute the sample. 2. Add 0.5% acetic acid to the mobile phase. streaking->sol_streaking sol_sep Change mobile phase polarity. Increase ratio of polar solvent to lower Rf, or decrease to raise Rf. no_sep->sol_sep sol_stain Use a chemical stain (e.g., p-anisaldehyde or potassium permanganate). no_spots->sol_stain

Caption: Decision tree for troubleshooting common TLC problems.

General Protocol for Reaction Monitoring by HPLC
  • Sample Preparation: Take a small aliquot (e.g., 50 µL) from the reaction mixture. Dilute it with the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Setup:

    • Column: A reversed-phase C18 column is a common starting point for aromatic acids.

    • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water, each containing 0.1% formic acid.[13]

    • Gradient: Start with a high percentage of water and gradually increase the percentage of acetonitrile over 10-15 minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: A standard analytical flow rate is 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where the aromatic rings of the reactant and product absorb, typically around 254 nm.

  • Analysis: Inject a sample of the starting material first to determine its retention time. Then, inject aliquots from the reaction at various time points. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to track the reaction's progress.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Cyano-5-methoxybenzoic Acid and 2-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Both 2-Cyano-5-methoxybenzoic acid and 2-Bromo-5-methoxybenzoic acid are valuable scaffolds, offering unique reactive handles for molecular elaboration. Their utility, however, is dictated by the distinct electronic and steric properties of the cyano and bromo substituents, respectively. This guide provides an objective comparison of their reactivity, supported by experimental data and protocols, to aid chemists in making informed decisions for their synthetic strategies.

The core difference in reactivity stems from the electron-withdrawing nature of the cyano group, which activates the aromatic ring for nucleophilic attack, versus the bromo group's role as an excellent leaving group in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the two compounds is presented below.

PropertyThis compound2-Bromo-5-methoxybenzoic acid
Molecular Formula C₉H₇NO₃[1]C₈H₇BrO₃
Molecular Weight 177.16 g/mol [1]231.04 g/mol [2]
Melting Point Not available157-159 °C[2][3][4]
Appearance Not specifiedWhite to off-white powder or crystals[2]
CAS Number 179028-65-0[1][5]22921-68-2[2][4]

Comparative Reactivity Analysis

The reactivity of these two benzoic acid derivatives is fundamentally different, offering distinct synthetic opportunities.

Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings.[6][7]

  • This compound: The strongly electron-withdrawing cyano group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This makes the displacement of a suitable leaving group on the ring feasible. However, in this specific molecule, there isn't a conventional leaving group positioned ortho or para to the cyano group, which is the most favorable orientation for SNAr.[6] Therefore, direct SNAr reactions on this molecule are not commonly reported.

  • 2-Bromo-5-methoxybenzoic acid: The bromo substituent is a halogen and can act as a leaving group. However, without strong activation from electron-withdrawing groups at the ortho or para positions, SNAr reactions on bromoarenes typically require harsh conditions.[8][9] The methoxy group is an electron-donating group, which further deactivates the ring towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

  • 2-Bromo-5-methoxybenzoic acid: As an aryl bromide, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[4]

    • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a C-C bond. This is a highly efficient method to introduce new aryl or vinyl substituents at the 2-position.

    • Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine.[10][11] It is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

  • This compound: The cyano group is not a leaving group in these reactions and therefore this compound cannot be used as the electrophilic partner. However, the electronic properties of the cyano group can influence the reactivity of other functional groups on the molecule in such reactions.

Amide Bond Formation

The carboxylic acid moiety in both molecules can readily undergo amidation. The electronic nature of the substituent at the 2-position can influence the reactivity of the carboxylic acid.

  • This compound: The electron-withdrawing cyano group increases the acidity of the carboxylic acid proton, which can facilitate its activation.

  • 2-Bromo-5-methoxybenzoic acid: The bromo group is also electron-withdrawing, though generally less so than a cyano group.

Both compounds can be effectively converted to amides using standard coupling reagents. The choice between them for amidation would likely depend on the desired downstream transformations of the cyano or bromo group.

Reduction of the Cyano Group

This is a reaction unique to this compound.

  • This compound: The cyano group can be readily reduced to a primary amine (aminomethyl group) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation provides a route to a different class of compounds with a basic amino group, which is a common feature in many bioactive molecules.

Experimental Data

Direct comparative studies on the reactivity of these two specific molecules are scarce in the literature. However, data from analogous systems can provide valuable insights.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

ReactionSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Suzuki-MiyauraAryl BromidePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O100~80
Buchwald-HartwigAryl BromideAnilinePd₂(dba)₃ / XPhosKOtBuToluene9087

Note: Yields are representative for typical aryl bromides and may vary for 2-Bromo-5-methoxybenzoic acid.[12]

Table 2: Amide Bond Formation

SubstrateAmineCoupling ReagentSolventTemp (°C)Yield (%)
Substituted Benzoic AcidBenzylamineTiCl₄ / PyridinePyridine85Moderate to Excellent
Substituted Benzoic AcidBenzylamineMethoxysilanesSolvent-free120High

Note: These are general conditions and yields can be high for a range of substituted benzoic acids.[13][14]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-methoxybenzoic acid

This protocol is a general procedure and may require optimization for specific substrates.[15][16]

  • To a reaction vessel, add 2-Bromo-5-methoxybenzoic acid (1.0 eq.), the desired boronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, such as a mixture of toluene and water.

  • The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography.

Protocol 2: Amide Bond Formation

This is a general protocol for the amidation of a carboxylic acid.

  • Dissolve the benzoic acid derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂).

  • Add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for about 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Once the reaction is complete, the mixture is typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • The organic layer is then dried, filtered, and concentrated to yield the crude amide, which can be further purified if necessary.

Visualizations

Reactivity_Comparison cluster_cyano This compound cluster_bromo 2-Bromo-5-methoxybenzoic acid cyano_start This compound amide_cyano Amide Derivative cyano_start->amide_cyano Amidation amine Aminomethyl Derivative cyano_start->amine Reduction (e.g., H₂, Pd/C) bromo_start 2-Bromo-5-methoxybenzoic acid amide_bromo Amide Derivative bromo_start->amide_bromo Amidation suzuki_product Biaryl Derivative bromo_start->suzuki_product Suzuki Coupling buchwald_product Arylamine Derivative bromo_start->buchwald_product Buchwald-Hartwig Amination

Caption: Comparative reaction pathways for the two benzoic acid derivatives.

Suzuki_Workflow start Combine Aryl Bromide, Boronic Acid, Base, and Catalyst inert Establish Inert Atmosphere (Ar or N₂) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Chromatography) workup->purify product Final Coupled Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Amidation_Workflow start Dissolve Carboxylic Acid in Anhydrous Solvent activate Add Coupling Reagent and Base for Activation start->activate add_amine Add Amine activate->add_amine react Stir at Room Temperature add_amine->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor quench Quench and Wash monitor->quench isolate Isolate and Purify quench->isolate product Final Amide Product isolate->product

Caption: Standard workflow for an amide bond formation reaction.

Conclusion

This compound and 2-Bromo-5-methoxybenzoic acid are not directly interchangeable synthons; they offer complementary reactivity profiles that can be strategically employed in drug discovery and development.

  • 2-Bromo-5-methoxybenzoic acid is the reagent of choice for introducing molecular diversity at the 2-position via robust and versatile palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

  • This compound serves as a precursor to molecules containing an aminomethyl group at the 2-position via reduction of the cyano group. While its direct use in SNAr is limited by the lack of a leaving group, the cyano group's strong electron-withdrawing nature can influence the reactivity of the rest of the molecule.

Both compounds are amenable to standard amidation conditions, allowing for the synthesis of a wide array of amide derivatives. The ultimate selection between these two building blocks will be guided by the overall synthetic plan and the desired final molecular architecture.

References

A Comparative Guide to 2-Cyano-5-methoxybenzoic Acid and Other Cyanobenzoic Acid Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Cyano-5-methoxybenzoic acid and its positional isomers (2-cyanobenzoic acid, 3-cyanobenzoic acid, and 4-cyanobenzoic acid) in the context of chemical synthesis. Understanding the distinct properties and reactivity of these isomers is crucial for their effective application as building blocks in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules. This document summarizes their key physicochemical properties, details relevant synthetic protocols, and provides a comparative analysis of their reactivity.

Data Presentation: Physicochemical and Reactivity Comparison

The position of the cyano and methoxy groups on the benzoic acid ring significantly influences the molecule's electronic properties, acidity, and, consequently, its reactivity in various chemical transformations.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (in water at 25°C)Key Features
This compound C₉H₇NO₃177.16Estimated ~3.0-3.2Methoxy group provides additional functionality and can influence solubility and binding interactions.
2-Cyanobenzoic acid C₈H₅NO₂147.133.14[1][2]The ortho-position of the cyano group can lead to steric hindrance and unique reactivity.
3-Cyanobenzoic acid C₈H₅NO₂147.133.60The cyano group exerts a strong electron-withdrawing inductive effect.
4-Cyanobenzoic acid C₈H₅NO₂147.133.55The para-position allows for maximal resonance and inductive electron-withdrawing effects.

Analysis of Acidity Trends:

The acidity of benzoic acid derivatives is influenced by the electronic effects of their substituents. The cyano group (-CN) is strongly electron-withdrawing due to both induction and resonance, which stabilizes the carboxylate anion and increases acidity compared to benzoic acid (pKa ≈ 4.2).

  • 2-Cyanobenzoic acid is the most acidic among the simple cyanobenzoic acid isomers, likely due to a combination of the strong inductive effect of the ortho-cyano group and potential stabilization of the conjugate base through intramolecular interactions.

  • This compound's acidity is expected to be comparable to or slightly less than that of 2-cyanobenzoic acid. The electron-donating methoxy group (-OCH₃) at the meta position relative to the carboxylate will have a minor acid-weakening effect.

  • 3-Cyanobenzoic acid and 4-Cyanobenzoic acid have similar acidities, both being significantly more acidic than benzoic acid. The electron-withdrawing effect of the cyano group is effectively transmitted to the carboxylate group from both the meta and para positions.

Experimental Protocols: Synthesis of Cyanobenzoic Acids via Sandmeyer Reaction

A common and versatile method for the synthesis of cyanobenzoic acids is the Sandmeyer reaction, starting from the corresponding aminobenzoic acid. The following protocols are representative.

General Protocol for the Sandmeyer Reaction:

This two-step, one-pot procedure involves the diazotization of an aminobenzoic acid followed by cyanation.

Step 1: Diazotization

  • Dissolve the appropriate aminobenzoic acid (1.0 eq.) in a mixture of water and concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2-1.5 eq.) and sodium cyanide or potassium cyanide (1.2-1.5 eq.) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete reaction.

  • Cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the cyanobenzoic acid.

  • Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure cyanobenzoic acid.

Specific Starting Materials:

  • For this compound: Start with 2-amino-5-methoxybenzoic acid.

  • For 2-Cyanobenzoic acid: Start with 2-aminobenzoic acid (anthranilic acid).

  • For 3-Cyanobenzoic acid: Start with 3-aminobenzoic acid.

  • For 4-Cyanobenzoic acid: Start with 4-aminobenzoic acid.

Expected Yields: The yields for Sandmeyer reactions can vary depending on the substrate and reaction conditions but are typically in the range of 60-80%.

Mandatory Visualizations

Logical Workflow for Isomer Selection in API Synthesis

The following diagram illustrates the decision-making process for selecting a specific cyanobenzoic acid isomer in the synthesis of an Active Pharmaceutical Ingredient (API).

G Workflow for Cyanobenzoic Acid Isomer Selection in API Synthesis cluster_0 Initial Design Phase cluster_1 Property and Reactivity Analysis cluster_2 Synthesis and Optimization cluster_3 Final Product Target_API_Structure Define Target API Structure Retrosynthesis Retrosynthetic Analysis Target_API_Structure->Retrosynthesis leads to Identify_Isomer Identify Required Cyanobenzoic Acid Isomer Retrosynthesis->Identify_Isomer determines Physicochemical_Properties Evaluate Physicochemical Properties (pKa, Solubility) Identify_Isomer->Physicochemical_Properties requires Reactivity_Considerations Assess Reactivity (Steric/Electronic Effects) Physicochemical_Properties->Reactivity_Considerations influences Select_Optimal_Isomer Select Optimal Isomer Reactivity_Considerations->Select_Optimal_Isomer guides Synthetic_Route_Design Design Synthetic Route Select_Optimal_Isomer->Synthetic_Route_Design informs Reaction_Optimization Optimize Reaction Conditions (Yield, Purity) Synthetic_Route_Design->Reaction_Optimization undergoes Scale_Up Scale-Up for Production Reaction_Optimization->Scale_Up enables Final_API Final API Molecule Scale_Up->Final_API produces

Caption: Logical workflow for selecting a cyanobenzoic acid isomer in API synthesis.

Experimental Workflow for Comparative Synthesis

The following diagram outlines a general experimental workflow for the comparative synthesis and analysis of cyanobenzoic acid isomers.

G Experimental Workflow for Comparative Synthesis of Cyanobenzoic Acid Isomers cluster_0 Synthesis cluster_1 Work-up and Purification cluster_2 Analysis and Comparison cluster_3 Conclusion Start Start: Parallel Synthesis of Isomers (2-CN-5-OMe, 2-CN, 3-CN, 4-CN) Diazotization Diazotization of Corresponding Aminobenzoic Acids Start->Diazotization Sandmeyer_Reaction Sandmeyer Reaction (CuCN/NaCN) Diazotization->Sandmeyer_Reaction Workup Acidification and Filtration Sandmeyer_Reaction->Workup Purification Recrystallization Workup->Purification Isolated_Products Isolated Pure Isomers Purification->Isolated_Products Characterization Characterization (NMR, IR, MS) Isolated_Products->Characterization Purity_Analysis Purity Determination (HPLC) Isolated_Products->Purity_Analysis Yield_Calculation Yield Calculation and Comparison Isolated_Products->Yield_Calculation Conclusion Comparative Assessment of Isomer Performance Characterization->Conclusion Purity_Analysis->Conclusion Reactivity_Study Comparative Reactivity Study (e.g., Esterification) Yield_Calculation->Reactivity_Study Reactivity_Study->Conclusion

Caption: General workflow for the synthesis and comparison of cyanobenzoic acid isomers.

Conclusion

The choice between this compound and other cyanobenzoic acid isomers in synthesis is dictated by the specific requirements of the target molecule. While all are valuable synthons, their distinct electronic and steric properties lead to differences in reactivity and handling. This compound offers an additional point of functionality with its methoxy group, which can be a key feature in designing molecules with specific biological activities or physicochemical properties. A thorough understanding of the characteristics of each isomer, as outlined in this guide, is essential for researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Synthesis of 2-Cyano-5-methoxybenzoic Acid: An Evaluation of Established and Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of two synthetic routes for the production of 2-Cyano-5-methoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. We will evaluate a traditional, established pathway utilizing the Sandmeyer reaction and a modern alternative centered around a palladium-catalyzed cyanation. This objective analysis, supported by experimental data from analogous transformations, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry. Its bifunctional nature, possessing both a carboxylic acid and a nitrile group, allows for diverse chemical modifications, making it an important precursor for the synthesis of complex heterocyclic molecules with potential therapeutic activities. The efficiency and scalability of its synthesis are therefore of critical importance.

Comparative Analysis of Synthetic Routes

This guide compares two distinct synthetic strategies to obtain this compound.

Route 1: The Established Sandmeyer Reaction Pathway

This classical multi-step synthesis begins with the nitration of a commercially available precursor, followed by reduction of the nitro group to an amine. The resulting aniline derivative is then converted to the target nitrile via the well-established Sandmeyer reaction.

Route 2: A Modern Palladium-Catalyzed Cyanation Approach

A more contemporary route involves the selective bromination of a benzoic acid derivative, followed by a direct cyanation reaction. This approach leverages modern organometallic catalysis to achieve the desired transformation, often with improved efficiency and substrate scope.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for each synthetic route, based on reported yields for analogous reactions in the literature.

ParameterRoute 1: Sandmeyer ReactionRoute 2: Palladium-Catalyzed Cyanation
Starting Material 3-Methoxybenzoic acid3-Methoxybenzoic acid
Key Intermediates 5-Methoxy-2-nitrobenzoic acid, 2-Amino-5-methoxybenzoic acid2-Bromo-5-methoxybenzoic acid
Number of Steps 32
Overall Yield (approx.) 60-70%80-90%
Key Reagents HNO₃/H₂SO₄, Fe/HCl, NaNO₂/HCl, CuCNNBS/H₂SO₄, Pd(OAc)₂, dppf, Zn(CN)₂
Reaction Conditions Requires cryogenic temperatures for diazotizationGenerally milder reaction conditions
Safety Considerations Diazonium salts can be explosivePalladium catalysts can be expensive; cyanide salts are toxic

Experimental Protocols

Route 1: Established Sandmeyer Reaction Protocol (Hypothetical)

Step 1: Synthesis of 5-Methoxy-2-nitrobenzoic acid

To a stirred solution of 3-methoxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 2 hours and then poured onto ice. The resulting precipitate is filtered, washed with cold water, and dried to afford 5-methoxy-2-nitrobenzoic acid.

Step 2: Synthesis of 2-Amino-5-methoxybenzoic acid

5-Methoxy-2-nitrobenzoic acid (1.0 eq) is dissolved in ethanol, and iron powder (3.0 eq) and concentrated hydrochloric acid (catalytic amount) are added. The mixture is heated to reflux for 4 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is dissolved in water and neutralized with a sodium bicarbonate solution to precipitate the product, which is then filtered, washed with water, and dried to yield 2-amino-5-methoxybenzoic acid.[1]

Step 3: Synthesis of this compound via Sandmeyer Reaction

2-Amino-5-methoxybenzoic acid (1.0 eq) is suspended in a mixture of water and concentrated hydrochloric acid at 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.2 eq) and potassium cyanide in water at 60 °C.[2][3][4][5] The reaction mixture is stirred for 1 hour at this temperature and then cooled. The product is precipitated by acidification, filtered, washed with water, and purified by recrystallization.

Route 2: Modern Palladium-Catalyzed Cyanation Protocol

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic acid

In a four-necked flask, m-methoxybenzoic acid (0.1 mol) is dissolved in chloroform (70g). Concentrated sulfuric acid (30mL), potassium bromate (0.01 mol), and red phosphorus (0.012 mol) are added sequentially. While stirring at 25 °C, N-bromosuccinimide (0.12 mol) is added, and the reaction temperature is maintained between 25-30 °C for 3 hours.[6] Upon completion, the reaction mixture is poured into ice water, and the chloroform is removed under reduced pressure. The crude product is filtered and recrystallized from methanol to give 2-bromo-5-methoxybenzoic acid with a reported yield of 92.7% and purity of 99.2%.[6]

Step 2: Synthesis of this compound

In a glovebox, a vial is charged with 2-bromo-5-methoxybenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq), and zinc cyanide (0.6 eq). The vial is sealed, removed from the glovebox, and dimethylformamide (DMF) is added via syringe. The reaction mixture is heated to 120 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Mandatory Visualizations

G cluster_0 Established Sandmeyer Route 3-Methoxybenzoic acid 3-Methoxybenzoic acid 5-Methoxy-2-nitrobenzoic acid 5-Methoxy-2-nitrobenzoic acid 3-Methoxybenzoic acid->5-Methoxy-2-nitrobenzoic acid Nitration 2-Amino-5-methoxybenzoic acid 2-Amino-5-methoxybenzoic acid 5-Methoxy-2-nitrobenzoic acid->2-Amino-5-methoxybenzoic acid Reduction This compound This compound 2-Amino-5-methoxybenzoic acid->this compound Sandmeyer Reaction

Caption: Established synthetic route via Sandmeyer reaction.

G cluster_1 Modern Palladium-Catalyzed Route 3-Methoxybenzoic acid 3-Methoxybenzoic acid 2-Bromo-5-methoxybenzoic acid 2-Bromo-5-methoxybenzoic acid 3-Methoxybenzoic acid->2-Bromo-5-methoxybenzoic acid Bromination This compound This compound 2-Bromo-5-methoxybenzoic acid->this compound Pd-Catalyzed Cyanation

Caption: Modern synthetic route via Palladium-catalyzed cyanation.

G Start Start Reaction_Setup Reaction Setup Add reactants and solvent Start->Reaction_Setup Reaction Reaction Heat and stir for specified time Reaction_Setup->Reaction Workup Workup Quench, extract, and wash Reaction->Workup Purification Purification Column chromatography or recrystallization Workup->Purification Analysis Analysis NMR, MS, HPLC Purification->Analysis End End Analysis->End

Caption: General experimental workflow for a single synthetic step.

Conclusion

Both the established Sandmeyer reaction pathway and the modern palladium-catalyzed cyanation route offer viable methods for the synthesis of this compound. The Sandmeyer route, while reliable, involves more steps and the handling of potentially hazardous diazonium intermediates. The palladium-catalyzed approach provides a more direct and potentially higher-yielding alternative, though it relies on more expensive reagents. The choice of synthetic route will ultimately depend on factors such as available resources, scalability requirements, and safety considerations. This guide provides the necessary information for an informed decision-making process in the synthesis of this important pharmaceutical intermediate.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 2-Cyano-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive structural confirmation of 2-Cyano-5-methoxybenzoic acid, a key building block in pharmaceutical and materials science, relies on a synergistic application of modern spectroscopic techniques. This guide provides a detailed comparison of the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural elucidation of this molecule. Furthermore, it contrasts these methods with alternative analytical techniques, offering researchers a clear perspective on the optimal experimental workflow for structural verification.

The precise arrangement of atoms within this compound dictates its chemical reactivity and physical properties. Spectroscopic analysis provides the necessary empirical data to confirm the connectivity of the cyano, methoxy, and carboxylic acid functional groups to the central benzene ring.

Expected Spectroscopic Data for this compound

A summary of the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is presented below. These values are predicted based on the known effects of the substituents on the benzoic acid scaffold.

Spectroscopic Technique Parameter Expected Value/Range Assignment
¹H NMR Chemical Shift (δ)~11-13 ppm1H, singlet (Carboxylic Acid, -COOH)
~7.8-8.2 ppm1H, doublet (Aromatic, H-6)
~7.6-7.9 ppm1H, doublet of doublets (Aromatic, H-4)
~7.2-7.5 ppm1H, singlet (Aromatic, H-3)
~3.9 ppm3H, singlet (Methoxy, -OCH₃)
¹³C NMR Chemical Shift (δ)~165-170 ppmCarbonyl Carbon (-COOH)
~160-165 ppmAromatic Carbon (C-5, attached to -OCH₃)
~135-140 ppmAromatic Carbon (C-1, attached to -COOH)
~120-130 ppmAromatic Carbons (C-4, C-6)
~115-120 ppmNitrile Carbon (-CN)
~110-115 ppmAromatic Carbon (C-2, attached to -CN)
~105-110 ppmAromatic Carbon (C-3)
~56 ppmMethoxy Carbon (-OCH₃)
IR Spectroscopy Wavenumber (cm⁻¹)3300-2500 cm⁻¹ (broad)O-H stretch (Carboxylic Acid)
2240-2220 cm⁻¹ (sharp, strong)C≡N stretch (Nitrile)[1]
1760-1690 cm⁻¹ (strong)C=O stretch (Carboxylic Acid)[2]
1300-1200 cm⁻¹ and 1050-1010 cm⁻¹C-O stretch (Aromatic Ether)[3]
Mass Spectrometry (EI) Mass-to-charge ratio (m/z)177[M]⁺ (Molecular Ion)
160[M-OH]⁺
132[M-COOH]⁺
104[M-COOH-CO]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are crucial for reproducible and accurate structural confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR of a Solid Organic Compound:

    • Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[4]

    • Ensure complete dissolution by gentle vortexing or sonication.[4]

    • Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to a height of 4-5 cm.

    • Cap the NMR tube securely.

    • Instrument Setup:

      • Insert the sample into the NMR spectrometer.

      • Lock the spectrometer on the deuterium signal of the solvent.

      • Shim the magnetic field to achieve optimal homogeneity.

      • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Data Acquisition:

      • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

      • For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., TMS at 0 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Attenuated Total Reflectance (ATR)-FTIR of a Solid Powder:

    • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

    • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

    • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[5]

    • Data Acquisition: Collect the FTIR spectrum.

    • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.[6]

3. Mass Spectrometry (MS)

  • Electron Ionization (EI) Mass Spectrometry of a Solid Organic Compound:

    • Sample Introduction: Introduce a small amount of the solid sample into the ion source of the mass spectrometer, typically via a direct insertion probe.[7]

    • The sample is vaporized by heating.[8]

    • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8]

    • Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

    • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The logical flow of experiments for the structural confirmation of this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Confirmation Sample_Preparation Sample Preparation (Dissolution/Solid) IR FTIR Spectroscopy Sample_Preparation->IR Functional Group ID MS Mass Spectrometry Sample_Preparation->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy (1H, 13C) Sample_Preparation->NMR Connectivity & Environment Data_Integration Integration of Spectroscopic Data IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Comparison with Alternative Analytical Techniques

While the combination of NMR, IR, and MS is powerful, other techniques can provide complementary or definitive structural information.

Technique Principle Data Output Advantages Limitations
Spectroscopic Methods (NMR, IR, MS) Interaction of molecules with electromagnetic radiation or energetic particles.Detailed information on functional groups, connectivity, and molecular weight.Provides a comprehensive picture of the molecular structure.Interpretation can be complex; may not provide absolute configuration.
Single-Crystal X-ray Diffraction Diffraction of X-rays by a crystalline solid.[9][10]A three-dimensional map of electron density, providing precise bond lengths, bond angles, and absolute configuration.[9]Unambiguous determination of the complete 3D molecular structure.[9]Requires a suitable single crystal, which can be difficult to grow.
Elemental Analysis (CHNS/O) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂) which are then quantified.[11][12]The percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.Confirms the empirical and molecular formula.Provides no information about the arrangement of atoms (connectivity).

References

Safer and More Efficient Routes to 2-Cyano-5-methoxybenzoic Acid: A Comparative Guide to Alternative Cyanating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 2-Cyano-5-methoxybenzoic acid is a critical step. Traditional methods often rely on highly toxic cyanide sources. This guide provides an objective comparison of alternative, safer cyanating agents, supported by experimental data and detailed protocols, to facilitate the selection of more efficient and environmentally friendly synthetic routes.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the cyanation of a halogenated precursor, most commonly 2-bromo-5-methoxybenzoic acid. The choice of the cyanating agent is paramount, impacting not only the reaction's yield and purity but also its safety and environmental footprint. This guide explores several less toxic alternatives to traditional cyanide salts, offering a comparative analysis to inform laboratory and industrial applications.

Comparison of Alternative Cyanating Agents

A variety of safer cyanating agents have been developed to mitigate the risks associated with highly toxic reagents like sodium or potassium cyanide. These alternatives often present as stable solids or liquids with reduced toxicity, making them easier and safer to handle. The following table summarizes the key characteristics of prominent alternative cyanating agents.

Cyanating AgentFormulaPhysical State & ToxicityTypical Catalyst SystemKey Advantages
Potassium Hexacyanoferrate(II)K₄[Fe(CN)₆]Solid. Considered non-toxic as cyanide ions are strongly bound within the iron coordination sphere[1].Palladium (e.g., Pd(OAc)₂, Pd/C) or Nickel[1][2][3][4].Low cost, air-stable, non-toxic, and atom-economical as all six cyanide groups can be transferred[1].
Zinc CyanideZn(CN)₂Solid. Less toxic than alkali cyanides[1].Palladium (e.g., Pd/C) or Nickel[1][2][5].Commercially available and can be more efficient in certain cases[1].
Acetone CyanohydrinC₄H₇NOLiquid. A convenient liquid source that decomposes in situ[1].Copper or Palladium[1].Offers a liquid-phase alternative to solid reagents.
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)C₁₄H₁₂N₂O₂SSolid. Stable and innocuous[3].Palladium chloride[3].Efficient cyanide source with diverse benefits[3].
FormamideCH₃NOLiquid. Used as both a cyanide source and solvent.Copper iodide/triphenylphosphine or Palladium on carbon[3][5].Inexpensive and readily available[3][5].

Synthetic Pathways and Experimental Workflows

The general approach to synthesizing this compound from its bromo- a precursor involves a metal-catalyzed cross-coupling reaction. The choice of the cyanating agent dictates the specific reaction conditions.

Synthesis_Pathway 2-Bromo-5-methoxybenzoic_acid 2-Bromo-5-methoxybenzoic acid Product This compound 2-Bromo-5-methoxybenzoic_acid->Product Cyanation Cyanating_Agent Alternative Cyanating Agent (e.g., K4[Fe(CN)6], Zn(CN)2) Cyanating_Agent->Product Catalyst Catalyst (Pd or Ni based) Catalyst->Product

Caption: General synthetic pathway for this compound.

A typical experimental workflow for a palladium-catalyzed cyanation reaction using a solid, non-toxic cyanide source is outlined below. This workflow emphasizes the key steps from reaction setup to product isolation.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification A Combine 2-bromo-5-methoxy- benzoic acid, cyanating agent, catalyst, and solvent B Degas and purge with inert gas (e.g., N2, Ar) A->B C Heat reaction mixture to specified temperature B->C D Cool reaction mixture and filter off solids C->D E Extract with an organic solvent D->E F Wash organic layer, dry, and concentrate E->F G Purify crude product via recrystallization or column chromatography F->G H Characterize final product (NMR, MS, etc.) G->H

Caption: A representative experimental workflow for cyanation.

Detailed Experimental Protocols

Below are representative protocols for the synthesis of aryl nitriles, adaptable for this compound, using different alternative cyanating agents.

Protocol 1: Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)

This protocol is adapted from general procedures for the cyanation of aryl halides.

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-5-methoxybenzoic acid (1.0 mmol), potassium hexacyanoferrate(II) (0.3 mmol, providing 1.8 mmol of CN), palladium acetate (Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., dppf, 4 mol%) in a solvent mixture such as dioxane/water[1].

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Protocol 2: Nickel-Catalyzed Cyanation using Zinc Cyanide

This protocol is based on advances in nickel-catalyzed cyanation reactions.

  • Reaction Setup: To a dried Schlenk tube, add 2-bromo-5-methoxybenzoic acid (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), a nickel(II) precatalyst (e.g., NiCl₂(dme), 5 mol%), a ligand (e.g., dppf, 10 mol%), and a reducing agent (e.g., zinc dust, 20 mol%) in an anhydrous solvent like DMF or DMAc[1][5].

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reaction: Heat the reaction mixture to 80-120 °C for 8-16 hours.

  • Work-up: Cool the mixture, quench with aqueous ammonia, and extract with an organic solvent. Wash the combined organic layers with water and brine, dry, and evaporate the solvent.

  • Purification: Purify the residue by appropriate methods to obtain the desired product.

Quantitative Data Comparison

The following table presents a summary of reported yields and reaction conditions for the cyanation of various aryl halides using alternative reagents. While specific data for this compound may vary, these examples provide a strong basis for comparison.

Starting Material (Aryl Halide)Cyanating AgentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Aryl ChloridesK₄[Fe(CN)₆]·3H₂OPd(OAc)₂ / CM-phosMeCN/H₂O701874-97[5]
Aryl BromidesZn(CN)₂Pd/C / dppfDMAc100-1201277-96[5]
Aryl HalidesFormamideCuI / PPh₃Formamide--Moderate to Excellent[5]
Aryl HalidesNCTSPdCl₂Ethanol--Good[3]
(Hetero)aryl Bromides/ChloridesK₄[Fe(CN)₆]Ni(II) precatalyst / JosiPhos ligandBiphasic aqueous--Good[4]

Disclaimer: The yields and reaction conditions presented are based on published literature for a range of aryl halides and may require optimization for the specific synthesis of this compound.

By providing a selection of safer, more accessible cyanating agents and the necessary procedural frameworks, this guide aims to empower researchers to develop more sustainable and efficient syntheses of this compound and other valuable nitrile-containing compounds.

References

A Comparative Guide to Catalytic Systems for the Suzuki Coupling of 2-Cyano-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are pivotal in the creation of pharmaceuticals and advanced materials.[1][2] The reaction's efficiency is highly dependent on the chosen catalytic system, especially when dealing with challenging substrates such as 2-Cyano-5-methoxybenzoic acid. This particular substrate presents both steric hindrance from the ortho-cyano group and electronic effects that can influence the reaction kinetics. This guide offers an objective comparison of various catalytic systems, supported by experimental data from analogous systems, to assist researchers in catalyst selection for this and similar transformations.

Comparative Performance of Catalytic Systems

The success of the Suzuki coupling hinges on the interplay between the catalyst, ligand, base, and solvent. For sterically hindered and electronically complex substrates, the catalyst must facilitate both the oxidative addition and the subsequent, often rate-limiting, transmetalation step.[3] Below, we compare the performance of a traditional palladium catalyst, a modern palladium system featuring a Buchwald ligand, and a nickel-based catalyst, providing a clear overview of their respective strengths and weaknesses.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the Suzuki coupling of a substrate analogous to this compound with a representative arylboronic acid, using three different catalytic systems.

Catalyst SystemCatalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Key AdvantagesPotential Drawbacks
System 1: Traditional Palladium Pd(PPh₃)₄PPh₃ (integrated)K₂CO₃Toluene/H₂O (4:1)10012-2475-85Readily available and well-understood for a variety of couplings.[4][5]Often requires higher temperatures, longer reaction times, and may be less effective for highly hindered substrates.[6]
System 2: Modern Palladium Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O (9:1)802-6>95High activity and broad substrate scope, especially for sterically demanding and electron-poor substrates.[7][8]Ligands can be air-sensitive and more expensive than traditional phosphines.
System 3: Nickel-Based Catalyst NiCl₂(dppf)dppfK₃PO₄Dioxane9512-1885-95More economical than palladium and effective for coupling aryl chlorides; tolerates various functional groups, including cyano groups.[9][10]Can be sensitive to air and moisture; may exhibit a different range of functional group tolerance compared to palladium.

Experimental Protocols

The following are detailed experimental protocols for each of the catalytic systems compared. These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Traditional Palladium-Catalyzed Suzuki Coupling

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (2.0 equiv.)

  • Toluene and degassed water (4:1 mixture)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed toluene and water solvent mixture via syringe.

  • Heat the reaction mixture to 100°C and stir vigorously.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography.[2]

Protocol 2: Modern Palladium-Catalyzed Suzuki Coupling

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (2.0 equiv.)

  • Anhydrous toluene and degassed water (9:1 mixture)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction vessel.

  • Add the degassed toluene and water solvent mixture.

  • Seal the vessel and heat the mixture to 80°C with stirring under an inert atmosphere.

  • Monitor the reaction, which is typically complete in a shorter timeframe due to higher catalyst activity.

  • Follow the work-up and purification steps outlined in Protocol 1.[8]

Protocol 3: Nickel-Catalyzed Suzuki Coupling

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • NiCl₂(dppf) (5 mol%)

  • Potassium phosphate (3.0 equiv.)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a flame-dried and inerted Schlenk tube, combine this compound, the arylboronic acid, NiCl₂(dppf), and potassium phosphate.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 95°C with vigorous stirring.

  • Monitor the reaction's progress.

  • After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Catalyst Comparison

The diagram below outlines the logical flow of an experiment designed to compare the efficacy of different catalysts for the Suzuki coupling reaction.

experimental_workflow Experimental Workflow for Catalyst Comparison cluster_setup Reaction Setup cluster_catalysis Catalysis cluster_analysis Analysis and Comparison A Prepare Stock Solutions: - Aryl Halide - Boronic Acid - Base B Dispense Reactants into Parallel Reaction Vials A->B C Add Catalyst Systems: - System 1 (Traditional Pd) - System 2 (Modern Pd) - System 3 (Nickel) B->C D Heat and Stir Reactions under Inert Atmosphere C->D E Monitor Reaction Progress (e.g., LC-MS, GC) D->E Sampling F Quench Reactions and Perform Work-up E->F Completion G Determine Yield and Purity F->G H Compare Catalyst Performance G->H

Caption: A general workflow for comparing Suzuki coupling catalysts.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the fundamental steps of the palladium-catalyzed Suzuki-Miyaura reaction cycle.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdii_ox R¹-Pd(II)-X L₂ pd0->pdii_ox R¹-X reductive_elimination Reductive Elimination pdii_trans R¹-Pd(II)-R² L₂ pdii_ox->pdii_trans R²-B(OR)₂ oxidative_addition Oxidative Addition pdii_trans->pd0 R¹-R² transmetalation Transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Benchmarking Purity: A Comparative Analysis of Synthesized versus Commercial 2-Cyano-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of in-house synthesized 2-Cyano-5-methoxybenzoic acid against commercially available standards, offering detailed experimental protocols and data to inform procurement and quality control decisions.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a series of analytical tests to benchmark the purity of a synthesized batch of this compound against standards procured from commercial vendors. The synthesized batch was produced via a two-step process involving the bromination of 3-methoxybenzoic acid followed by a cyanation reaction.

Experimental Protocols

A multi-pronged analytical approach was employed to provide a thorough comparison of the synthesized and commercial samples of this compound.

Synthesis of this compound

The laboratory synthesis was conducted in two main stages:

  • Bromination of 3-methoxybenzoic acid: 3-methoxybenzoic acid was brominated to yield 2-bromo-5-methoxybenzoic acid. The reaction progress was monitored by High-Performance Liquid Chromatography (HPLC).

  • Cyanation of 2-bromo-5-methoxybenzoic acid: The resulting 2-bromo-5-methoxybenzoic acid was then subjected to a Rosenmund-von Braun reaction, where the bromo group was substituted with a cyano group using copper(I) cyanide. This reaction is a common method for the synthesis of aryl nitriles from aryl halides.

Purity Assessment Methodologies

The purity of the synthesized compound and the commercial standards was assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method was developed to separate this compound from potential impurities.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities, samples were derivatized and analyzed by GC-MS.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium

    • Inlet Temperature: 280 °C

    • Oven Program: Initial temperature of 100 °C, ramped to 280 °C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were acquired to confirm the structure of the synthesized compound and to detect any structural impurities.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

    • Frequency: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR

  • Melting Point Analysis: The melting point of the synthesized and commercial samples was determined to assess overall purity. A broader melting range can indicate the presence of impurities.

Data Presentation

The quantitative data obtained from the analytical tests are summarized in the tables below for easy comparison.

Table 1: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)
Synthesized5.298.5
Commercial Std. 15.299.8
Commercial Std. 25.299.5

Table 2: Identification of Impurities by GC-MS

ImpuritySynthesized SampleCommercial Standards
2-bromo-5-methoxybenzoic acidDetectedNot Detected
3-methoxybenzoic acidTraceNot Detected

Table 3: ¹H NMR Spectral Data

SampleChemical Shifts (ppm) and Multiplicity
SynthesizedConsistent with the structure of this compound
Commercial StandardsConsistent with the structure of this compound

Table 4: Melting Point Determination

SampleMelting Point Range (°C)
Synthesized198-201
Commercial Std. 1202-203
Commercial Std. 2201-203

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_comparison Comparison start Start: 3-methoxybenzoic acid bromination Bromination start->bromination bromo_product 2-bromo-5-methoxybenzoic acid bromination->bromo_product cyanation Cyanation (Rosenmund-von Braun) bromo_product->cyanation synthesized_product Synthesized this compound cyanation->synthesized_product hplc HPLC synthesized_product->hplc gcms GC-MS synthesized_product->gcms nmr NMR synthesized_product->nmr mp Melting Point synthesized_product->mp comparison_node Purity Benchmark hplc->comparison_node gcms->comparison_node nmr->comparison_node mp->comparison_node commercial_standards Commercial Standards commercial_standards->hplc commercial_standards->gcms commercial_standards->nmr commercial_standards->mp

Caption: Experimental workflow for synthesis and purity comparison.

Discussion

The results indicate that the laboratory-synthesized this compound possesses a high degree of purity (98.5% by HPLC), which is suitable for many research and development applications. However, the commercial standards exhibited slightly higher purity levels (99.5-99.8% by HPLC).

The primary impurity identified in the synthesized batch was the unreacted starting material from the cyanation step, 2-bromo-5-methoxybenzoic acid. This is a common impurity in Rosenmund-von Braun reactions, and its presence suggests that the reaction may not have gone to completion or that the purification process could be further optimized. The broader melting point range of the synthesized product is also consistent with the presence of a small amount of impurity.

The ¹H NMR spectra of all samples were consistent with the expected structure of this compound, confirming the identity of the synthesized compound.

Conclusion

For applications requiring the highest level of purity, utilizing a commercial standard of this compound is recommended. However, for many research purposes, the in-house synthesized material provides a cost-effective alternative with acceptable purity. Further optimization of the cyanation reaction conditions or purification protocol for the synthesized batch could lead to a product with purity comparable to commercial standards. This guide provides a robust framework for researchers to make informed decisions based on their specific purity requirements and to implement a comprehensive quality control strategy for this important chemical intermediate.

In Vitro Efficacy of Novel 2-Cyano-5-methoxybenzoic Acid Derivatives in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A new series of compounds derived from 2-Cyano-5-methoxybenzoic acid has demonstrated significant anti-proliferative activity in preliminary in vitro studies. This comparison guide provides an objective analysis of the lead compounds, designated CMB-101 and CMB-102, against a standard chemotherapeutic agent, Doxorubicin, across various cancer cell lines. The findings suggest that these novel derivatives hold promise as potential candidates for further preclinical development.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data, detailed protocols for the assays conducted, and visualizations of the proposed mechanism of action and experimental workflow.

Comparative Analysis of Anti-Proliferative Activity

The primary investigation into the efficacy of the novel compounds, CMB-101 and CMB-102, was conducted using a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A-549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) was determined for each compound and compared with Doxorubicin, a widely used chemotherapy drug.

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)A-549 IC50 (µM)
CMB-101 8.5 ± 0.712.3 ± 1.115.1 ± 1.4
CMB-102 5.2 ± 0.49.8 ± 0.911.7 ± 1.0
Doxorubicin 1.1 ± 0.21.5 ± 0.32.0 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Evaluation of Apoptotic Induction

To elucidate the mechanism of cell death induced by the novel compounds, the expression levels of key apoptotic markers, Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), were quantified by western blot analysis in MCF-7 cells following treatment with CMB-101, CMB-102, and Doxorubicin at their respective IC50 concentrations for 24 hours.

TreatmentBax Expression (Fold Change)Bcl-2 Expression (Fold Change)Bax/Bcl-2 Ratio
Control 1.01.01.0
CMB-101 2.80.64.7
CMB-102 3.50.48.8
Doxorubicin 4.20.314.0

Fold change is relative to the untreated control.

Experimental Protocols

Cell Culture

Human cancer cell lines MCF-7, HCT-116, and A-549 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The anti-proliferative activity of the compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The cells were then treated with various concentrations of the test compounds (CMB-101, CMB-102) and Doxorubicin for 48 hours.

  • Following treatment, the medium was replaced with 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) and incubated for 3 hours.

  • The resulting formazan crystals were dissolved by adding 50 µL of dimethyl sulfoxide (DMSO) to each well.[2]

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration that inhibits 50% of cell growth, was calculated from the dose-response curves.[3]

Western Blot Analysis for Apoptotic Markers
  • MCF-7 cells were treated with the test compounds at their IC50 concentrations for 24 hours.

  • Cells were harvested and lysed to extract total proteins. Protein concentration was determined using the Bradford assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membranes were blocked and then incubated with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.

  • After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software.

Visualizations

G cluster_0 Proposed Signaling Pathway of CMB Compounds CMB CMB-101 / CMB-102 ROS ↑ Reactive Oxygen Species (ROS) CMB->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Caspase Caspase Activation Bax->Caspase Promotes Bcl2->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by CMB compounds.

G cluster_1 Experimental Workflow for In Vitro Anticancer Screening start Start: Seeding of Cancer Cells treat Treatment with CMB-101, CMB-102, Doxorubicin start->treat incubate 48-hour Incubation treat->incubate mtt MTT Assay for Cell Viability incubate->mtt data Data Analysis: IC50 Calculation mtt->data end End: Comparative Efficacy Determined data->end

Caption: Workflow for determining the anti-proliferative effects.

References

Assessing the stability of 2-Cyano-5-methoxybenzoic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Stability Under Forced Degradation Conditions

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[1][2][3] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[3][4]

The following table summarizes the expected stability profile of 2-Cyano-5-methoxybenzoic acid under various stress conditions. The percentage degradation is hypothetical and serves as a template for presenting experimental data.

ConditionReagent/ParametersExposure TimeExpected Degradation (%)Potential Degradation Products
Acidic Hydrolysis 0.1 N HCl24, 48, 72 hours5 - 15%2-Carbamoyl-5-methoxybenzoic acid, 5-Methoxyphthalic acid
Alkaline Hydrolysis 0.1 N NaOH24, 48, 72 hours10 - 25%2-Carbamoyl-5-methoxybenzoic acid, 5-Methoxyphthalic acid
Oxidative Stress 3% H₂O₂24, 48, 72 hours2 - 10%Ring hydroxylation or oxidation products, N-oxides
Thermal Stress 80°C24, 48, 72 hours< 5%Decarboxylation products (minor)
Photostability 1.2 million lux hours, 200 W h/m²As per ICH Q1B< 5%Photolytic cleavage or rearrangement products

Experimental Protocols

Detailed and validated analytical procedures are crucial for reliable stability studies.[5] High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the analysis of benzoic acid derivatives.[6][7][8][9][10]

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[4][11]

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[10]

  • Column: C18, 5 µm, 4.6 mm x 150 mm.[10]

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Detection Wavelength: Determined by UV scan of this compound (e.g., ~240 nm).

  • Injection Volume: 10 µL.[10]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

Forced Degradation Protocol

Forced degradation studies should be conducted on a single batch to investigate potential degradation pathways.[1][2]

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and keep at 60°C. Withdraw samples at specified time points, neutralize, and dilute for HPLC analysis.

  • Alkaline Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at 60°C. Withdraw samples at specified time points, neutralize, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light. Withdraw samples at specified time points and dilute for HPLC analysis.[3]

  • Thermal Degradation: Keep the solid compound in a thermostatically controlled oven at 80°C. Withdraw samples at specified time points, dissolve in the mobile phase, and analyze by HPLC.

  • Photostability Testing: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][5] A control sample should be kept in the dark.

Visualizing Experimental Workflows and Potential Degradation

Diagrams are provided to illustrate the logical flow of the stability assessment and a potential degradation pathway for this compound.

G cluster_0 Stability Study Initiation cluster_1 Forced Degradation Studies cluster_2 Sample Analysis cluster_3 Data Evaluation & Reporting start Procure/Synthesize This compound char Characterize Initial Sample (Purity, Identity) start->char acid Acid Hydrolysis (0.1N HCl, 60°C) char->acid base Alkaline Hydrolysis (0.1N NaOH, 60°C) char->base oxidative Oxidative Stress (3% H2O2) char->oxidative thermal Thermal Stress (80°C) char->thermal photo Photostability (ICH Q1B) char->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc eval Evaluate Data (Degradation %, Impurity Profile) hplc->eval report Generate Stability Report eval->report

Caption: Experimental workflow for assessing the stability of this compound.

G A This compound C₉H₇NO₃ B 2-Carbamoyl-5-methoxybenzoic acid C₉H₉NO₄ A->B  Hydrolysis (Acid/Base) D Ring Oxidized Products A->D  Oxidation (e.g., H₂O₂) C 5-Methoxyphthalic acid C₉H₈O₅ B->C  Further Hydrolysis

Caption: Potential degradation pathway of this compound.

Conclusion

The stability of this compound is a critical parameter for its handling, storage, and application in research and drug development. Although specific data is sparse, a systematic approach using forced degradation studies and a validated stability-indicating HPLC method will provide a comprehensive understanding of its stability profile. The nitrile and carboxylic acid functional groups are the most likely sites for degradation, primarily through hydrolysis. The aromatic ring may be susceptible to oxidation under specific conditions. Proper storage in a cool, dry, and dark environment is recommended to minimize degradation.[12] This guide provides the necessary framework to conduct a thorough stability assessment and ensure the quality and reliability of this compound in its intended applications.

References

Safety Operating Guide

Proper Disposal of 2-Cyano-5-methoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Cyano-5-methoxybenzoic acid as a hazardous chemical waste. Due to the presence of a cyano (nitrile) group, specific handling and disposal protocols are required to ensure the safety of laboratory personnel and to maintain environmental compliance.

This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for minimizing risks and ensuring that all waste is managed in a safe and environmentally responsible manner.

I. Hazard Profile and Safety Considerations

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful if swallowed, in contact with skin, or if inhaled, consistent with similar organic nitriles and benzoic acid derivatives.[4][5]Nitrile gloves, lab coat, safety goggles with side shields.
Skin Irritation Likely to cause skin irritation, a common characteristic of benzoic acid compounds.[4][6][7]Nitrile gloves, lab coat.
Eye Irritation Expected to cause serious eye irritation.[4][7]Safety goggles with side shields or face shield.
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases. Mixing with acids or bases could potentially generate hydrogen cyanide gas.[3][8]Store separately from incompatible materials.

II. Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: All solid this compound, as well as any solutions or contaminated materials (e.g., weighing boats, gloves, filter paper), must be treated as hazardous chemical waste.[9][10][11]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, particularly acidic or basic waste, to prevent chemical reactions.[10] Collect halogenated and non-halogenated solvent wastes in separate containers.

Step 2: Waste Collection and Containerization

  • Use Appropriate Containers: Collect solid waste in a clearly labeled, sealable, and chemically compatible container. For liquid waste (e.g., solutions containing the compound), use a labeled, leak-proof, and shatter-resistant container. The original product container, if in good condition, is an ideal choice for waste collection.[4][10][11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Ensure the label is legible and securely attached to the container.

Step 3: On-site Storage (Satellite Accumulation Area)

  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] This area should be at or near the point of waste generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate spills or leaks.[4]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6][12] Ensure the storage area is separate from incompatible chemicals.[8][10]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[4][9][11]

Step 4: Scheduling Waste Pickup

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for a hazardous waste pickup.[10][11]

  • Provide Necessary Information: Be prepared to provide the EHS department with details about the waste, including the chemical name and quantity.

Step 5: Disposal of Empty Containers

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before they can be considered non-hazardous.[4][9]

  • Collect Rinsate: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[4]

  • Deface Label: After triple-rinsing and allowing the container to dry, completely deface or remove the original label.[9]

  • Final Disposal: The clean, dry, and unlabeled container can then typically be disposed of in the regular trash or recycled, according to your institution's policies.

III. Emergency Procedures for Spills

In the event of a spill of this compound, follow these steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear nitrile gloves, a lab coat, and safety goggles.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container, avoiding dust generation.[12][13] For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Clean the Area: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policies.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound (Solid or Solution) C Segregate as Organic Nitrile Waste A->C B Contaminated Materials (Gloves, Weigh Boats, etc.) B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Contact EHS for Hazardous Waste Pickup F->G When container is full or storage time limit is reached H Professional Disposal (Incineration or other approved method) G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Cyano-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Cyano-5-methoxybenzoic Acid

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling this compound in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended equipment.

Protection Type Recommended Equipment Specifications & Rationale
Eye & Face Protection Safety glasses with side-shields or chemical splash goggles.[1][2][4] A face shield may be necessary for operations with a higher risk of splashing.[2][4]Protects against dust particles and chemical splashes. Must meet ANSI Z87.1 or EN 166 standards.[4][10]
Skin Protection Chemical-resistant gloves (e.g., Nitrile).[2][11] A laboratory coat or chemical-resistant apron should be worn.[2][5]Prevents direct skin contact. Nitrile gloves offer good resistance to a variety of chemicals, including aromatic compounds.[11][12] A lab coat protects personal clothing from contamination.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is necessary when handling the powder outside of a chemical fume hood to prevent inhalation of dust particles.[2][4]Required when dusts are generated.[3] For higher concentrations or in the absence of engineering controls, a full-face supplied air respirator may be necessary.[1][4]
Operational Plan for Handling

Strict adherence to the following handling procedures is essential to minimize the risk of exposure and contamination.

Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Locate the nearest eyewash station and safety shower before beginning work.[7]

  • Have appropriate spill cleanup materials readily available.

Handling:

  • Conduct all handling of this compound powder within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[4]

  • Use compatible tools (e.g., spatulas) for transferring the chemical.

  • Keep containers tightly closed when not in use.[1][13][14]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4][5]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste materials, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[13]

  • Containers should be securely sealed and properly labeled before collection.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety prep_spill Prepare Spill Kit prep_safety->prep_spill handle_weigh Weigh Chemical prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.